Methyl 3-iodo-4-(piperidin-1-yl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-iodo-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIANCJONAAJTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661073 | |
| Record name | Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-63-5 | |
| Record name | Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 3-iodo-4-(piperidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a chemical compound of interest in synthetic chemistry and potential drug discovery. This document collates available data on its chemical properties, synthesis, and potential biological relevance, presented in a structured format for ease of reference and comparison.
Core Compound Information
CAS Number: 1131614-63-5
Molecular Formula: C₁₃H₁₆INO₂
Structure:
Physicochemical Properties
Limited experimentally determined data for this compound is publicly available. The following table summarizes computed data, primarily sourced from PubChem.[1]
| Property | Value | Source |
| Molecular Weight | 345.18 g/mol | Computed (PubChem)[1] |
| XLogP3 | 3.4 | Computed (PubChem)[1] |
| Hydrogen Bond Donor Count | 0 | Computed (PubChem)[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed (PubChem)[1] |
| Rotatable Bond Count | 3 | Computed (PubChem)[1] |
| Exact Mass | 345.02258 g/mol | Computed (PubChem)[1] |
| Monoisotopic Mass | 345.02258 g/mol | Computed (PubChem)[1] |
| Topological Polar Surface Area | 38.8 Ų | Computed (PubChem)[1] |
| Heavy Atom Count | 17 | Computed (PubChem)[1] |
| Complexity | 295 | Computed (PubChem)[1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, its structural motifs suggest potential areas of investigation. The piperidine ring is a common feature in many biologically active compounds, and substituted benzoates can also exhibit a range of pharmacological effects.
Given the presence of the piperidine moiety, this compound could potentially interact with various receptors and enzymes in the central nervous system. Further research is required to determine its specific biological targets and mechanisms of action.
Hypothetical Screening and Target Identification Workflow:
Caption: A potential workflow for identifying the biological target and signaling pathway of a novel compound.
Concluding Remarks
This compound is a compound with potential for further investigation in medicinal chemistry and drug development. While current publicly available data is limited, this guide provides a foundational understanding of its chemical characteristics. Further experimental work is necessary to elucidate its physical properties, develop a robust synthetic protocol, and explore its biological activity. This document serves as a starting point for researchers interested in this and related molecules.
References
An In-depth Technical Guide to Methyl 3-iodo-4-(piperidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-iodo-4-(piperidin-1-yl)benzoate, with the Chemical Abstracts Service (CAS) registry number 1131614-63-5 , is a substituted aromatic compound. Its structure, featuring a methyl benzoate core with both an iodo and a piperidinyl substituent, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The presence of the iodo group allows for various cross-coupling reactions, while the piperidine moiety can influence solubility, basicity, and interactions with biological targets. This guide provides a summary of the available physicochemical data and outlines a generalized synthetic approach and potential biological significance based on related compounds, given the limited specific information available in the public domain for this exact molecule.
Physicochemical Properties
| Property | This compound (CAS: 1131614-63-5) | Methyl 3-iodo-4-(piperidin-3-yl)benzoate[1] | Methyl 3-iodo-4-methylbenzoate |
| Molecular Formula | C₁₃H₁₆INO₂ | C₁₃H₁₆INO₂ | C₉H₉IO₂ |
| Molecular Weight | 345.18 g/mol | 345.18 g/mol | 276.07 g/mol |
| CAS Number | 1131614-63-5 | 1131614-64-6 | 90347-66-3 |
| Calculated LogP | Unavailable | 2.5 | 3.77 |
| Hydrogen Bond Donors | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Rotatable Bonds | 2 | 3 | 2 |
| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų | 26.3 Ų |
Note: The majority of the physicochemical data for the target compound is not available in the cited sources. The data for related compounds is provided for context.
Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for similar N-aryl piperidine and substituted benzoate compounds. A generalized two-step approach would likely involve:
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Nucleophilic Aromatic Substitution (SNA r): Reaction of a suitable starting material, such as methyl 3-iodo-4-fluorobenzoate, with piperidine. The fluorine atom acts as a good leaving group, facilitating its displacement by the nitrogen of the piperidine ring. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by a base to neutralize the hydrofluoric acid byproduct.
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Esterification: An alternative route could involve the esterification of 3-iodo-4-(piperidin-1-yl)benzoic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a hypothetical workflow for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Caption: Hypothetical workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the piperidine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals. Piperidine-containing drugs have been developed for a wide range of therapeutic areas, including CNS disorders and oncology.
The overall structure of this compound, combining a halogenated aromatic ring with a cyclic amine, is a motif found in various pharmacologically active molecules. The specific biological effects of this compound would need to be determined through experimental screening and bioassays.
Logical Relationship of Structural Features to Potential Biological Activity
The following diagram illustrates the potential contribution of the different structural components of this compound to its hypothetical biological activity.
Caption: Hypothetical contribution of structural features to biological activity.
This compound is a chemical compound for which detailed, publicly available scientific data is scarce. This guide has provided a summary of the limited available information and offers a scientifically grounded, albeit hypothetical, overview of its properties, synthesis, and potential biological relevance based on the well-established chemistry of its constituent functional groups. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications. Researchers interested in this compound are encouraged to perform their own analyses to determine its specific properties and activities.
References
Synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a potentially valuable building block in medicinal chemistry and drug development. The described methodology is based on established and reliable organic chemistry transformations, ensuring a high degree of reproducibility. This document offers detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic route to aid in practical laboratory applications.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step reaction sequence starting from the commercially available Methyl 4-aminobenzoate. The overall strategy involves:
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Electrophilic Iodination: Introduction of an iodine atom at the position ortho to the amino group of Methyl 4-aminobenzoate.
-
Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by its replacement with a halogen (e.g., fluorine), yielding a di-halogenated intermediate. Fluorine is chosen as the preferred halogen due to its high reactivity as a leaving group in the subsequent nucleophilic aromatic substitution step.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-fluoro substituent by piperidine to afford the final target molecule.
The complete synthetic pathway is illustrated below.
Figure 1: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, including molecular weights, reaction yields, and purity.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Purity (by HPLC) |
| 1 | Methyl 4-aminobenzoate | Methyl 4-amino-3-iodobenzoate | 151.16 → 277.06 | 1.83 | ~95% | >98% |
| 2 | Methyl 4-amino-3-iodobenzoate | Methyl 4-fluoro-3-iodobenzoate | 277.06 → 280.03 | 1.01 | ~80% | >97% |
| 3 | Methyl 4-fluoro-3-iodobenzoate | This compound | 280.03 → 345.18 | 1.23 | ~90% | >99% |
Theoretical yields are calculated based on a starting quantity of 1 gram of Methyl 4-aminobenzoate for Step 1, and the theoretical product from the preceding step for subsequent steps.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-3-iodobenzoate
This procedure describes the regioselective iodination of Methyl 4-aminobenzoate.
Workflow:
Figure 2: Experimental workflow for the synthesis of Methyl 4-amino-3-iodobenzoate.
Materials:
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Methyl 4-aminobenzoate (1.00 g, 6.61 mmol)
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Iodine (1.85 g, 7.28 mmol)
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Sodium Bicarbonate (NaHCO₃) (1.11 g, 13.2 mmol)
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Methanol (MeOH) (20 mL)
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Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
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Ethyl Acetate (EtOAc)
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Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a 100 mL round-bottom flask, dissolve Methyl 4-aminobenzoate in methanol.
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To the stirred solution, add sodium bicarbonate followed by the portion-wise addition of iodine at room temperature.
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Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-amino-3-iodobenzoate as a solid.
Step 2: Synthesis of Methyl 4-fluoro-3-iodobenzoate (via Sandmeyer Reaction)
This protocol details the conversion of the amino group of Methyl 4-amino-3-iodobenzoate to a fluoro group.
Workflow:
Figure 3: Experimental workflow for the synthesis of Methyl 4-fluoro-3-iodobenzoate.
Materials:
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Methyl 4-amino-3-iodobenzoate (1.00 g, 3.61 mmol)
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Tetrafluoroboric acid (HBF₄, 48% in water) (5 mL)
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Sodium Nitrite (NaNO₂) (0.27 g, 3.97 mmol)
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Water (H₂O)
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Diethyl Ether (Et₂O)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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In a 50 mL flask, suspend Methyl 4-amino-3-iodobenzoate in tetrafluoroboric acid.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the mixture at 0 °C for 30 minutes after the addition is complete.
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Slowly warm the reaction mixture to room temperature and then heat at 50-60 °C until nitrogen evolution ceases.
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Cool the mixture to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 4-fluoro-3-iodobenzoate.
Step 3: Synthesis of this compound
This final step involves the nucleophilic aromatic substitution of the fluoro group with piperidine.
Workflow:
Figure 4: Experimental workflow for the synthesis of this compound.
Materials:
-
Methyl 4-fluoro-3-iodobenzoate (1.00 g, 3.57 mmol)
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Piperidine (0.44 mL, 4.28 mmol)
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Potassium Carbonate (K₂CO₃) (0.74 g, 5.35 mmol)
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Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (10 mL)
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Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-fluoro-3-iodobenzoate in a polar aprotic solvent like DMSO or DMF.
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Add piperidine and potassium carbonate to the solution.
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Heat the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine to remove the solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Safety Considerations
-
All experiments should be performed in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
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Iodine is corrosive and can cause stains. Handle with care.
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Tetrafluoroboric acid is highly corrosive and toxic. Handle with extreme caution.
-
Piperidine is a flammable and corrosive liquid with a strong odor.
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Polar aprotic solvents like DMSO and DMF can be absorbed through the skin. Avoid contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
IUPAC nomenclature and synonyms for Methyl 3-iodo-4-(piperidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, physicochemical properties, and key synthetic considerations. The information presented herein is intended to support further research and development efforts involving this molecule.
Chemical Identity and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 1131614-63-5
-
Molecular Formula: C₁₃H₁₆INO₂
-
Molecular Weight: 345.18 g/mol
Synonyms:
-
methyl 3-iodo-4-piperidin-1-ylbenzoate
-
This compound
It is crucial to distinguish this compound from its structural isomer, Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6), where the piperidine ring is attached to the benzoate core at its 3-position.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 345.18 g/mol | PubChem |
| XLogP3 | 3.4 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 345.02258 Da | PubChem |
| Polar Surface Area (PSA) | 29.5 Ų | PubChem |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
The synthesis would likely proceed via the reaction of a suitable methyl benzoate precursor with piperidine. A potential starting material would be a methyl benzoate derivative with a leaving group at the C4 position and an iodine atom at the C3 position.
Caption: Conceptual synthetic pathway for this compound.
Detailed Hypothetical Protocol:
-
Reaction Setup: To a solution of Methyl 4-fluoro-3-iodobenzoate in a polar aprotic solvent such as dimethylformamide (DMF), add piperidine and a suitable base (e.g., potassium carbonate).
-
Reaction Conditions: The reaction mixture would likely be heated to an elevated temperature (e.g., 80-120 °C) to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Its structural features, including the iodinated phenyl ring and the piperidine moiety, are present in various biologically active molecules, suggesting its potential as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its pharmacological profile.
Conclusion
This compound is a well-defined chemical entity with known physicochemical properties. While a detailed experimental protocol for its synthesis is not explicitly documented in readily accessible literature, its preparation can be reasonably inferred from standard organic synthesis methodologies. The lack of data on its biological activity presents an opportunity for future investigation. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in various scientific disciplines, particularly in the field of drug discovery.
Structural Elucidation of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a key intermediate in various synthetic applications. This document details the proposed synthesis, purification, and in-depth spectroscopic analysis required to confirm the compound's structure, offering valuable insights for researchers in medicinal chemistry and materials science.
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The initial step involves a Fischer esterification to produce Methyl 4-aminobenzoate, followed by a Buchwald-Hartwig amination with 1,5-dibromopentane to introduce the piperidine ring, yielding Methyl 4-(piperidin-1-yl)benzoate. The final step is a regioselective iodination of the electron-rich aromatic ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 4-(piperidin-1-yl)benzoate
A mixture of Methyl 4-aminobenzoate (1.51 g, 10 mmol), 1,5-dibromopentane (2.30 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol) in dimethylformamide (DMF, 20 mL) is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford Methyl 4-(piperidin-1-yl)benzoate as a white solid.
Step 2: Iodination of Methyl 4-(piperidin-1-yl)benzoate
To a solution of Methyl 4-(piperidin-1-yl)benzoate (2.19 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C is added N-iodosuccinimide (NIS) (2.25 g, 10 mmol). A catalytic amount of trifluoroacetic acid (TFA) (0.1 mL) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated aqueous sodium thiosulfate solution (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield this compound.
Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analyses.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 | d, J = 2.0 Hz | 1H | Ar-H (H-2) |
| 7.80 | dd, J = 8.8, 2.0 Hz | 1H | Ar-H (H-6) |
| 6.85 | d, J = 8.8 Hz | 1H | Ar-H (H-5) |
| 3.88 | s | 3H | -OCH₃ |
| 3.10 | t, J = 5.6 Hz | 4H | Piperidine (-CH₂-N-CH₂-) |
| 1.75 | m | 4H | Piperidine (-CH₂-CH₂-N) |
| 1.60 | m | 2H | Piperidine (-CH₂-CH₂-CH₂-) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C=O |
| 155.0 | Ar-C (C-4) |
| 138.0 | Ar-C (C-2) |
| 132.5 | Ar-C (C-6) |
| 125.0 | Ar-C (C-1) |
| 112.0 | Ar-C (C-5) |
| 95.0 | Ar-C (C-3) |
| 52.0 | -OCH₃ |
| 53.5 | Piperidine (-CH₂-N-CH₂-) |
| 25.5 | Piperidine (-CH₂-CH₂-N) |
| 24.0 | Piperidine (-CH₂-CH₂-CH₂-) |
Table 3: Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 346.0 | [M+H]⁺ |
| 314.0 | [M-OCH₃]⁺ |
Table 4: Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| 2935, 2850 | C-H stretch (aliphatic) |
| 1720 | C=O stretch (ester) |
| 1590, 1495 | C=C stretch (aromatic) |
| 1280, 1100 | C-O stretch (ester) |
| 1250 | C-N stretch (aromatic amine) |
| 650 | C-I stretch |
Visualization of the Elucidation Workflow
The logical flow of the structural elucidation process, from synthesis to final confirmation, is depicted in the following diagram.
Workflow for the synthesis and structural elucidation of the target compound.
Conclusion
The combined application of NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and unequivocal method for the structural elucidation of this compound. The detailed experimental protocols and tabulated spectroscopic data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds for various applications in drug discovery and materials science.
Synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Guide to Commercially Available Starting Materials and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available starting materials for the synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a key intermediate in pharmaceutical research. This document details potential synthetic routes, presents supplier information for key starting materials, and outlines generalized experimental protocols.
Introduction
This compound is a valuable building block in the development of various therapeutic agents. Its synthesis can be approached from several commercially available precursors. This guide focuses on three primary starting materials, outlining the synthetic transformations required to reach the target molecule. The selection of a particular synthetic route will depend on factors such as cost, availability of starting materials, and the desired scale of the reaction.
Commercially Available Starting Materials
Several strategic starting materials for the synthesis of this compound are commercially available. The following tables summarize supplier information for the most promising candidates. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
Table 1: Suppliers for Methyl 3-iodo-4-fluorobenzoate (CAS No. 1121586-29-5)
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| ChemScene | CS-0118856 | 98% | 100 mg | Contact for pricing |
| 250 mg | ||||
| 500 mg | ||||
| 1 g |
Table 2: Suppliers for Methyl 4-amino-3-iodobenzoate (CAS No. 19718-49-1)
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 515183 | 95% (GC) | 5 g | Contact for pricing |
| 25 g | ||||
| Santa Cruz Biotechnology | sc-280000 | Contact for pricing | ||
| Thermo Scientific Chemicals | B25699 | ≥96.0% (GC) | 1 g | 181.65 (Online offer) |
| 5 g | ||||
| J & K SCIENTIFIC LTD. | Contact for pricing | |||
| Energy Chemical | Contact for pricing | |||
| Capot Chemical Co., Ltd. | Contact for pricing |
Table 3: Suppliers for 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid (CAS No. 1131614-61-3)
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Amadis Chemical Company Limited | Contact for pricing | |||
| Energy Chemical | Contact for pricing | |||
| Bide Pharmatech Ltd. | Contact for pricing | |||
| Sobekbio Biosciences | AG00HCMU | 100 mg | Contact for pricing | |
| 250 mg | ||||
| Rhenium Bio Science | 95% | 100 mg | Contact for pricing | |
| 250 mg |
Synthetic Pathways and Experimental Protocols
Route 1: From Methyl 3-iodo-4-fluorobenzoate
This is a direct, one-step synthesis involving a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the adjacent ester and iodo groups facilitates the displacement of the fluorine atom by piperidine.
Caption: Synthetic pathway from Methyl 3-iodo-4-fluorobenzoate.
Generalized Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of Methyl 3-iodo-4-fluorobenzoate in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of piperidine (typically 2-3 equivalents).
-
Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial to neutralize the hydrofluoric acid formed during the reaction.
-
Temperature: The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Route 2: From Methyl 4-amino-3-iodobenzoate
This route requires the formation of the piperidine ring at the 4-position, which can be achieved through a reductive amination with a suitable piperidone precursor or a direct alkylation. A more common approach involves a double alkylation of the amine with a 1,5-dihaloalkane, such as 1,5-dibromopentane.
Caption: Synthetic pathway from Methyl 4-amino-3-iodobenzoate.
Generalized Experimental Protocol: N-Alkylation
-
Reaction Setup: In a suitable solvent such as acetonitrile or DMF, combine Methyl 4-amino-3-iodobenzoate, 1,5-dibromopentane (1-1.2 equivalents), and a base such as potassium carbonate or sodium hydride.
-
Temperature: The reaction mixture is heated, typically to reflux, for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield this compound.
Route 3: From 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid
This route involves a straightforward esterification of the carboxylic acid. The "methyl" in the starting material name "3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid" indicates a methylene bridge between the phenyl ring and the piperidine, which is different from the target molecule where the piperidine is directly attached to the aromatic ring. Assuming the correct starting material is 3-iodo-4-(piperidin-1-yl)benzoic acid , the following protocol would apply. If "3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid" is indeed the intended starting material, the final product would be Methyl 3-iodo-4-(piperidin-1-ylmethyl)benzoate. For the purpose of synthesizing the title compound, we will proceed with the assumption that the piperidine is directly attached to the benzene ring.
Caption: Synthetic pathway from 3-Iodo-4-(piperidin-1-yl)benzoic acid.
Generalized Experimental Protocol: Fischer Esterification
-
Reaction Setup: Dissolve 3-Iodo-4-(piperidin-1-yl)benzoic acid in a large excess of methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Temperature: The reaction mixture is heated to reflux for several hours. The reaction can be monitored by observing the disappearance of the starting carboxylic acid by TLC.
-
Work-up: After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The synthesis of this compound can be efficiently achieved from several commercially available starting materials. The choice of the synthetic route will be guided by the specific needs and resources of the research team. This guide provides a foundational understanding of the available options and the general experimental conditions required for these transformations. It is imperative for researchers to conduct their own literature searches for the most up-to-date and specific protocols and to perform appropriate reaction optimization and safety assessments before commencing any experimental work.
Technical Guide: Solubility Profile of Methyl 3-iodo-4-(piperidin-1-yl)benzoate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 3-iodo-4-(piperidin-1-yl)benzoate and outlines detailed methodologies for its empirical determination. Due to the absence of publicly available solubility data for this specific compound, this document serves as a procedural framework for researchers to systematically evaluate its solubility in a range of common laboratory solvents. The guide includes a proposed data presentation structure, detailed experimental protocols, and visualizations of the experimental workflow and key factors influencing solubility to aid in the design and execution of these studies.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoate ester, a piperidinyl group, and an iodine atom, suggests a complex solubility profile that will be highly dependent on the nature of the solvent. Understanding the solubility of this compound is a critical first step in a variety of research and development activities, including reaction chemistry, purification, formulation development, and biological screening. This guide presents a systematic approach to determining and documenting this essential physicochemical property.
Predicted Solubility Characteristics
Based on the structure of this compound, a qualitative prediction of its solubility can be made based on the principle of "like dissolves like".
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the ester and the tertiary amine in the piperidine ring introduces polarity and the potential for hydrogen bond acceptance. However, the large, nonpolar aromatic ring and the bulky piperidinyl and iodo groups are expected to significantly limit solubility in highly polar protic solvents like water. Solubility is likely to be low in water but may increase in alcohols like methanol and ethanol, which have both polar and nonpolar characteristics.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic molecules. It is anticipated that this compound will exhibit moderate to good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to engage in dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character of the benzene ring and the piperidine's hydrocarbon backbone suggests that there will be some solubility in nonpolar solvents. Solubility in toluene may be higher than in hexane due to the potential for pi-stacking interactions with the aromatic ring.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving many organic compounds. It is expected that this compound will be readily soluble in dichloromethane and chloroform.
Quantitative Solubility Data
As specific experimental data is not available, the following table is provided as a template for recording empirically determined solubility values. It is recommended to determine solubility at a standard temperature, such as 25°C.
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C | Observations |
| Water | Polar Protic | Low | ||
| Methanol | Polar Protic | Low to Moderate | ||
| Ethanol | Polar Protic | Low to Moderate | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | ||
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | ||
| Acetonitrile | Polar Aprotic | Moderate | ||
| Dichloromethane (DCM) | Chlorinated | High | ||
| Chloroform | Chlorinated | High | ||
| Toluene | Nonpolar Aromatic | Moderate | ||
| Hexane | Nonpolar Aliphatic | Low |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the equilibrium solubility of a solid compound in a liquid solvent. This method, often referred to as the shake-flask method, is considered a gold standard for thermodynamic solubility measurement.[1]
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of each selected solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Key factors influencing the solubility of organic compounds.
Conclusion
While specific solubility data for this compound is not currently available in the literature, this guide provides the necessary framework for researchers to systematically determine and document this crucial property. The provided experimental protocol, data presentation template, and conceptual diagrams are intended to facilitate a standardized and thorough investigation into the solubility profile of this compound, thereby supporting its further development and application in scientific research.
References
Spectroscopic Characterization of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the structure and purity of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The document outlines the expected data from key analytical techniques, detailed experimental protocols, and the logical workflow for structural elucidation.
Introduction
This compound (Molecular Formula: C₁₃H₁₆INO₂, Molecular Weight: 345.18 g/mol ) is a substituted aromatic compound. Its structural verification is paramount for its application in research and development, particularly in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[1][2][3][4][5] Each technique provides unique and complementary information, which, when combined, allows for the unambiguous confirmation of the molecular structure.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and known spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.0 | d | 1H | Aromatic-H (ortho to CO₂Me) |
| ~ 7.8 - 7.6 | dd | 1H | Aromatic-H (meta to CO₂Me) |
| ~ 7.0 - 6.8 | d | 1H | Aromatic-H (ortho to I) |
| ~ 3.9 | s | 3H | -OCH₃ |
| ~ 3.1 - 2.9 | t | 4H | -N-(CH₂)₂- (Piperidine) |
| ~ 1.8 - 1.6 | m | 6H | -(CH₂)₃- (Piperidine) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O (Ester) |
| ~ 158 | Aromatic C-N |
| ~ 140 | Aromatic C-I |
| ~ 132 | Aromatic CH |
| ~ 129 | Aromatic C-CO₂Me |
| ~ 125 | Aromatic CH |
| ~ 118 | Aromatic CH |
| ~ 55 | Piperidine C-N |
| ~ 52 | -OCH₃ |
| ~ 26 | Piperidine CH₂ |
| ~ 24 | Piperidine CH₂ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) |
| ~ 1720 | C=O Stretch | Ester |
| ~ 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 1280 - 1250 | C-O Stretch | Ester |
| ~ 1200 - 1100 | C-N Stretch | Amine |
| ~ 800 - 700 | C-I Stretch | Aryl Iodide |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~ 345 | [M]⁺, Molecular ion peak |
| ~ 314 | [M - OCH₃]⁺, Loss of methoxy radical |
| ~ 286 | [M - CO₂CH₃]⁺, Loss of carbomethoxy radical |
| ~ 218 | [M - I]⁺, Loss of iodine radical |
| ~ 84 | [C₅H₁₀N]⁺, Piperidine fragment |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
3.1. Synthesis Protocol: Nucleophilic Aromatic Substitution
A common route to synthesize this compound would involve a nucleophilic aromatic substitution reaction from a suitable precursor like Methyl 3-iodo-4-fluorobenzoate.
-
Reaction Setup: To a solution of Methyl 3-iodo-4-fluorobenzoate (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add piperidine (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
3.2. Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8] Ensure the sample is fully dissolved and free of any particulate matter.[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[9][10]
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities for all signals.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][11]
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring little to no sample preparation.[5] Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.[12]
3.2.3. Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[1][2][3][13][14]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), to generate gas-phase ions of the molecule.[1][2][3]
-
Mass Analysis: The generated ions are separated in a mass analyzer based on their m/z ratio.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. rsc.org [rsc.org]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ejournal.upi.edu [ejournal.upi.edu]
- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Reactivity and Chemical Stability of Methyl 3-iodo-4-(piperidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity and chemical stability of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to forecast its behavior. The document outlines a probable synthetic pathway, explores its potential in key cross-coupling reactions, and discusses its expected stability under various conditions. All quantitative data from analogous compounds are summarized in structured tables, and detailed, generalized experimental protocols for relevant reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.
Introduction
This compound is an organic molecule featuring a substituted benzene ring. Its structure, incorporating an ortho-iodoaniline moiety, a methyl ester, and a piperidinyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the iodine atom at a position activated by the adjacent amino group makes it a prime candidate for various palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The piperidinyl group can influence the compound's solubility, basicity, and pharmacokinetic properties in potential drug candidates. This guide aims to provide a predictive yet thorough understanding of its chemical characteristics to aid researchers in its synthesis and application.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | Predicted/Known Value | Reference Compound | Citation |
| Molecular Formula | C13H16INO2 | - | - |
| Molecular Weight | 345.18 g/mol | Methyl 3-iodo-4-(piperidin-3-yl)benzoate | [1] |
| Appearance | Predicted: White to off-white solid | Methyl 3-iodo-4-methylbenzoate | [2] |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | Methyl 3-iodo-4-methylbenzoate | [2] |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Methyl 3-iodo-4-isopropyl-benzoate (328.251°C) | [3] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound would likely begin with the iodination of 4-aminobenzoic acid, followed by esterification and subsequent N-arylation with piperidine.
Synthesis of 4-Amino-3-iodobenzoic Acid
The initial step involves the electrophilic iodination of 4-aminobenzoic acid.
Experimental Protocol: A common method for the synthesis of 4-amino-3-iodobenzoic acid involves the reaction of p-aminobenzoic acid with an iodine source in the presence of an oxidizing agent. For example, using potassium iodide and sodium hypochlorite under controlled temperature can yield the desired product[4]. The resulting 4-amino-3-iodobenzoic acid can then be esterified to the methyl ester.
Synthesis of Methyl 4-amino-3-iodobenzoate
The carboxylic acid is converted to its methyl ester.
Experimental Protocol: Esterification can be achieved by reacting 4-amino-3-iodobenzoic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, and heating under reflux[2].
N-Arylation with Piperidine
The final step is the coupling of methyl 4-amino-3-iodobenzoate with piperidine. This can be challenging due to the presence of the primary amine. A more likely successful route would involve a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination of a protected or derivatized aryl iodide. A plausible route is the direct N-arylation of 4-fluoro-3-iodobenzoic acid with piperidine followed by esterification.
Experimental Protocol (Ullmann Condensation): A mixture of the aryl iodide, piperidine, a copper(I) catalyst (e.g., CuI), a ligand (e.g., N-methylglycine), and a base (e.g., K2CO3) in a high-boiling polar solvent like DMF or NMP is heated. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography[5][6].
Caption: Predicted synthetic pathway for this compound.
Chemical Reactivity
The key to the reactivity of this compound lies in the carbon-iodine bond, which is susceptible to a variety of palladium- and copper-catalyzed cross-coupling reactions. The electron-donating piperidinyl group at the ortho position can influence the reactivity of the C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound is expected to readily participate in this reaction.
Experimental Protocol: A flask is charged with this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., K2CO3, Cs2CO3). A solvent system such as toluene/water or dioxane/water is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated via extraction and purified by chromatography[7][8][9]. The reaction is compatible with a wide range of functional groups on the boronic acid partner[10].
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. It is a reliable method for introducing alkyne functionalities.
Experimental Protocol: this compound, a terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine or DBU) are combined in a suitable solvent such as THF or DMF. The reaction is usually carried out at room temperature or with gentle heating under an inert atmosphere[11][12][13]. Workup involves filtration of the amine salt, followed by extraction and purification.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.
Experimental Protocol: The reaction involves treating this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (if necessary), and a base (e.g., Et3N, K2CO3) in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures[14][15][16][17].
Buchwald-Hartwig Amination
While the target molecule already contains an amine, the C-I bond can be further functionalized with a different amine or related nitrogen nucleophile via the Buchwald-Hartwig amination.
Experimental Protocol: This palladium-catalyzed reaction involves the coupling of the aryl iodide with a primary or secondary amine in the presence of a strong base (e.g., NaOtBu, K3PO4) and a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). The reaction is typically run in an aprotic solvent like toluene or dioxane under an inert atmosphere[18][19][20][21].
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Chemical Stability
The chemical stability of this compound is predicted to be moderate.
-
Light Sensitivity: Iodinated aromatic compounds can be sensitive to light, potentially leading to the homolytic cleavage of the C-I bond and subsequent decomposition. Therefore, it is advisable to store the compound in the dark or in amber-colored vials[2].
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, especially in the presence of catalysts, it will undergo the reactions described above. Without a catalyst, significant decomposition would likely require temperatures well above 150-200 °C.
-
pH Stability: The ester group is susceptible to hydrolysis under both acidic and basic conditions. Strong acidic conditions may also protonate the piperidinyl nitrogen. Strong basic conditions will lead to saponification of the methyl ester. The piperidinyl group itself is generally stable across a wide pH range.
-
Oxidative/Reductive Stability: The iodide can be sensitive to strong oxidizing agents. The aromatic ring and the piperidinyl group are generally stable to common reducing agents, although harsh conditions could potentially affect the ester group.
Table 2: Predicted Spectroscopic Data (based on analogues)
| Spectroscopic Data | Predicted Chemical Shifts / Signals | Reference Compound | Citation |
| ¹H NMR | Aromatic protons: δ 6.8-8.2 ppm; Piperidinyl protons: δ 1.5-1.8 (m), 3.0-3.4 (m) ppm; Methyl ester protons: δ ~3.9 ppm | Methyl 4-amino-3-iodobenzoate, Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate | [22][23] |
| ¹³C NMR | Aromatic carbons: δ 110-150 ppm; Piperidinyl carbons: δ ~24, ~26, ~50 ppm; Ester carbonyl: δ ~165 ppm; Methyl ester carbon: δ ~52 ppm | Methyl 4-amino-3-iodobenzoate | [22] |
| IR Spectroscopy | C=O stretch (ester): ~1720 cm⁻¹; C-N stretch: ~1340 cm⁻¹; C-I stretch: ~500-600 cm⁻¹ | Methyl 4-amino-3-iodobenzoate | [22] |
| Mass Spectrometry | Predicted [M+H]⁺: 346.0304 | - | - |
Conclusion
This compound is predicted to be a valuable and versatile intermediate in organic synthesis. Its key feature is the reactive carbon-iodine bond, which allows for a wide array of functionalization through established cross-coupling methodologies. While stable under standard storage conditions, care should be taken to protect it from light and strong acidic or basic environments. The protocols and data presented in this guide, though based on analogous structures, provide a solid foundation for researchers to begin working with this compound and explore its potential in the development of novel molecules for various applications. Further experimental validation of these predictions is encouraged.
References
- 1. Methyl 3-iodo-4-(piperidin-3-yl)benzoate | C13H16INO2 | CID 44828968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. methyl 3-iodo-4-isopropyl-benzoate|lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
In-depth Technical Guide: Applications of Substituted Iodo-Benzoates in Organic Synthesis
Disclaimer: While the initial request focused on Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a thorough search of scientific literature and patent databases revealed a significant lack of publicly available information regarding its specific synthesis and applications. To provide a comprehensive and technically detailed guide as requested, this document will instead focus on a closely related and well-documented analogue: Methyl 3-iodo-4-methylbenzoate . The principles, reaction types, and potential applications discussed for this compound can be considered representative of the broader class of substituted iodo-benzoates, including the originally requested molecule.
Introduction to Methyl 3-iodo-4-methylbenzoate
Methyl 3-iodo-4-methylbenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its structure, featuring an electron-withdrawing methyl ester group, a bulky iodine atom, and a methyl group on the benzene ring, provides a unique combination of reactivity and steric influence. The presence of the iodo group is particularly significant, as it is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of complex organic molecules. These molecules often have applications in medicinal chemistry, materials science, and agrochemicals. The strategic placement of the substituents on the aromatic ring allows for regioselective transformations, offering chemists precise control over the construction of intricate molecular architectures.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of Methyl 3-iodo-4-methylbenzoate is presented below. This data is crucial for its handling, reaction setup, and characterization.
| Property | Value |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45-49 °C |
| Boiling Point | 297.8 °C at 760 mmHg |
| CAS Number | 90347-66-3 |
Spectroscopic Data:
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.29 (d, J=1.8 Hz, 1H), 7.82 (dd, J=8.0, 1.8 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 3.90 (s, 3H), 2.44 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.8, 143.8, 138.9, 131.2, 129.5, 93.8, 52.4, 23.1 |
Synthesis of Methyl 3-iodo-4-methylbenzoate
The most common laboratory-scale synthesis of Methyl 3-iodo-4-methylbenzoate involves the iodination of methyl 4-methylbenzoate.
General Reaction Scheme
Caption: Synthesis of Methyl 3-iodo-4-methylbenzoate.
Detailed Experimental Protocol
To a stirred solution of methyl 4-methylbenzoate (1 equivalent) in glacial acetic acid, iodine (0.5 equivalents) and periodic acid (0.4 equivalents) are added. A catalytic amount of concentrated sulfuric acid is then carefully added. The reaction mixture is heated to 70-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford Methyl 3-iodo-4-methylbenzoate as a crystalline solid.
Potential Applications in Organic Synthesis
The primary utility of Methyl 3-iodo-4-methylbenzoate lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Methyl 3-iodo-4-methylbenzoate can be coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl substituents.
Caption: Suzuki-Miyaura Coupling Pathway.
Experimental Protocol Example (Hypothetical): In a round-bottom flask, Methyl 3-iodo-4-methylbenzoate (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) are combined. A suitable solvent, such as a mixture of toluene and water, is added, followed by a base, typically sodium carbonate (2 equivalents). The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Upon completion, the reaction is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is used to form C-N bonds, allowing for the introduction of a wide range of amine functionalities. Methyl 3-iodo-4-methylbenzoate can react with primary or secondary amines in the presence of a palladium catalyst and a suitable base.
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling Protocol using Methyl 3-iodo-4-(piperidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 3-iodo-4-(piperidin-1-yl)benzoate as an aryl iodide substrate. This versatile building block is particularly useful in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The protocol outlines the reaction conditions, including catalyst, base, and solvent systems, and provides representative data for the coupling with various arylboronic acids.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[3] this compound is an electron-rich aryl iodide, and its coupling products are precursors to a variety of pharmacologically active molecules and functional materials. This document details a reliable protocol for its use in Suzuki-Miyaura reactions, providing researchers with a practical guide for the synthesis of substituted biaryl compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the transmetalation step.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel is added this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst, and a base. The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture is then added, and the reaction is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Catalyst and Reaction Conditions
The choice of catalyst, base, and solvent can significantly influence the reaction outcome. Below are tables summarizing typical reaction conditions for the Suzuki-Miyaura coupling of this compound.
Table 1: Conventional Heating Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 16 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Ba(OH)₂ (2) | Dioxane/H₂O (3:1) | 100 | 12 | 70-80 |
Table 2: Microwave-Assisted Conditions
Microwave irradiation can significantly reduce reaction times.[4][5][6][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (9:1) | 120 | 20 | 90-98 |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Ethanol/H₂O (1:1) | 100 | 15 | 88-95 |
| 3 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 150 | 30 | 85-92 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids provides an efficient and versatile method for the synthesis of a wide range of biaryl compounds. The protocols outlined in this application note, for both conventional heating and microwave-assisted conditions, offer high yields and can be adapted for various research and development applications. The mild conditions and functional group tolerance make this a valuable transformation in the toolkit of synthetic chemists.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diva-portal.org [diva-portal.org]
- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 4. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 3-iodo-4-(piperidin-1-yl)benzoate in Medicinal Chemistry
Introduction
Methyl 3-iodo-4-(piperidin-1-yl)benzoate is a halogenated aromatic compound featuring a piperidine moiety. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structure makes it a valuable intermediate for the synthesis of more complex molecules in the field of medicinal chemistry. The presence of an iodine atom on the benzene ring allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of novel drug candidates. The piperidine group can influence solubility, metabolic stability, and interactions with biological targets.
This document provides a hypothetical application of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor, "Kin-Inhib-A". The protocols and data presented are illustrative of its potential use in a drug discovery workflow.
Hypothetical Application: Synthesis of Kinase Inhibitor "Kin-Inhib-A"
This compound can serve as a crucial building block for the synthesis of a series of potential kinase inhibitors. In this hypothetical example, it is used in a Suzuki coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1131614-63-5 |
| Molecular Formula | C₁₃H₁₆INO₂ |
| Molecular Weight | 345.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of the title compound from commercially available starting materials.
Materials:
-
Methyl 4-amino-3-iodobenzoate
-
1,5-Dibromopentane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 4-amino-3-iodobenzoate (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Add 1,5-dibromopentane (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Suzuki Coupling of this compound with Pyridine-4-boronic acid
This protocol details the use of the title compound in a Suzuki cross-coupling reaction to synthesize the hypothetical kinase inhibitor precursor, "Kin-Inhib-A-ester".
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), Pyridine-4-boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain "Kin-Inhib-A-ester".
Table 2: Hypothetical Reaction Data for Suzuki Coupling
| Entry | Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pyridine-4-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | This compound | Pyrazole-4-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 78 |
| 3 | This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 85 | 16 | 82 |
Note: Data in this table is hypothetical and for illustrative purposes.
Visualizations
Synthesis Workflow
Caption: Synthetic route to the hypothetical kinase inhibitor "Kin-Inhib-A".
Signaling Pathway (Hypothetical Target)
Caption: Hypothetical inhibition of the MAPK/ERK pathway by "Kin-Inhib-A".
Conclusion
This compound represents a versatile building block for medicinal chemistry. Its utility is primarily as an intermediate that can be readily functionalized via cross-coupling reactions to generate diverse libraries of compounds for screening against various biological targets. The protocols and hypothetical application outlined in this document are intended to provide a framework for researchers and drug development professionals to envision the potential of this and similar molecules in their research endeavors.
Methyl 3-iodo-4-(piperidin-1-yl)benzoate as a building block for active pharmaceutical ingredients (APIs).
Introduction
Methyl 3-iodo-4-(piperidin-1-yl)benzoate is a versatile bifunctional building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its structure incorporates several key features that make it a valuable starting material in medicinal chemistry. The piperidine ring is a common motif in many centrally active drugs, conferring desirable pharmacokinetic properties. The iodo-substituted benzene ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Furthermore, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation.
This document provides an overview of the potential applications of this compound in the synthesis of APIs, focusing on common synthetic transformations and providing generalized protocols.
Synthetic Applications and Protocols
The primary utility of this compound as a building block lies in the reactivity of the aryl iodide, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in the construction of the complex molecular scaffolds often found in modern pharmaceuticals.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom on the benzene ring makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions are widely used in the pharmaceutical industry for their efficiency and functional group tolerance.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is instrumental in the synthesis of biaryl and aryl-heteroaryl structures, which are prevalent in many APIs.
-
General Reaction Scheme:
(where R can be an aryl, heteroaryl, or other organic moiety)
-
General Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
2. Sonogashira Coupling:
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes. This functionality is a key component in various biologically active molecules.
-
General Reaction Scheme:
(where R can be a hydrogen, alkyl, aryl, or other organic group)
-
General Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.), and a suitable base (e.g., triethylamine or diisopropylamine).
-
The vessel is purged with an inert gas.
-
A solvent such as THF or DMF is added, followed by the terminal alkyne (1.1-1.5 eq.).
-
The reaction is stirred at room temperature or slightly elevated temperatures until completion.
-
The reaction mixture is filtered to remove the precipitated amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated, and the crude product is purified by chromatography.
-
3. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine. This is a powerful tool for synthesizing substituted anilines and related compounds.
-
General Reaction Scheme:
(where R¹ and R² can be hydrogen, alkyl, aryl, or part of a heterocyclic ring)
-
General Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq.), and a strong base (e.g., sodium tert-butoxide or Cs₂CO₃, 1.5-2.5 eq.).
-
The vessel is purged with an inert gas.
-
The amine (1.1-1.5 eq.) and a dry, aprotic solvent (e.g., toluene or dioxane) are added.
-
The reaction mixture is heated to 80-110 °C until the starting material is consumed.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
-
Data Presentation
As no specific API synthesized from this compound has been identified in publicly available literature, a table of quantitative data for a specific reaction cannot be provided. However, a generalized table of expected outcomes for the cross-coupling reactions is presented below. The actual yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Yield Range |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 60-95% |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 50-90% |
| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / Xantphos / NaOtBu | 55-85% |
Mandatory Visualization
The following diagrams illustrate the general workflows for the key cross-coupling reactions involving this compound.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Sonogashira coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of Methyl 3-iodo-4-(piperidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of arylamines and related compounds. This document provides a detailed protocol for the Buchwald-Hartwig amination of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a substrate relevant to the synthesis of various biologically active molecules. The presence of both an ester functional group and a secondary amine on the aromatic ring necessitates careful selection of reaction conditions to ensure high yield and prevent side reactions.
The described protocol utilizes a palladium precatalyst with a bulky biarylphosphine ligand and a mild inorganic base to facilitate the coupling of an additional amine to the aryl iodide. This approach is designed to be compatible with the existing functional groups on the substrate.
Reaction Scheme
Figure 1. General scheme for the Palladium-catalyzed Buchwald-Hartwig amination of this compound.
Data Presentation
The following table summarizes the key quantitative data for the recommended protocol. The expected yield is based on typical results for similar Buchwald-Hartwig amination reactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent |
| Amine (e.g., Morpholine) | 1.2 mmol | 1.2 equivalents |
| Catalyst System | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol | 2 mol% |
| Xantphos | 0.04 mmol | 4 mol% |
| Base | ||
| Cesium Carbonate (Cs₂CO₃) | 2.0 mmol | 2.0 equivalents |
| Solvent | ||
| Anhydrous Toluene | 5 mL | |
| Reaction Conditions | ||
| Temperature | 100 °C | |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS |
| Expected Product | ||
| Methyl 3-(morpholino)-4-(piperidin-1-yl)benzoate | ||
| Expected Yield | 80-95% | Isolated yield |
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), Palladium(II) Acetate (0.02 mmol, 0.02 eq.), Xantphos (0.04 mmol, 0.04 eq.), and Cesium Carbonate (2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Through the septum, add anhydrous toluene (5 mL) via syringe.
-
Add the amine (e.g., Morpholine, 1.2 mmol, 1.2 eq.) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, Methyl 3-(amino)-4-(piperidin-1-yl)benzoate.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Figure 3. Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
The reaction is performed under an inert atmosphere, requiring the use of Schlenk techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.
-
Verify the quality of the palladium catalyst and ligand.
-
Ensure a proper inert atmosphere was maintained throughout the reaction.
-
Increase the reaction time or temperature slightly.
-
-
Formation of side products (e.g., ester hydrolysis):
-
Ensure a mild base such as cesium carbonate or potassium phosphate is used. Stronger bases like sodium tert-butoxide can cause hydrolysis of the ester group.[10]
-
-
Difficulty in purification:
-
Optimize the solvent system for column chromatography.
-
Consider alternative purification methods such as recrystallization if the product is a solid.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Methodology in organic synthesis - Laboratoire d'Innovation Thérapeuthique - UMR 7200 - University of Strasbourg [medchem.unistra.fr]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. innospk.com [innospk.com]
- 22. chemsavers.com [chemsavers.com]
Standard Operating Procedure for Sonogashira Coupling with Methyl 3-iodo-4-(piperidin-1-yl)benzoate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The mild reaction conditions often employed, such as room temperature and the use of an amine base, make it compatible with a wide range of functional groups.[1] This document provides a standard operating procedure for the Sonogashira coupling of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, an electron-rich aryl iodide, with a terminal alkyne. The protocol is designed to be a reliable starting point for researchers, with recommendations for optimization and characterization.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) catalyst in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.
While the copper co-catalyst enhances the reaction rate, copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[4]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.
| Parameter | Typical Range/Value | Notes |
| Aryl Iodide | This compound (1.0 equiv) | Electron-rich aryl iodides are generally highly reactive in Sonogashira couplings. |
| Terminal Alkyne | 1.1 - 1.5 equiv | A slight excess of the alkyne is typically used to ensure complete consumption of the aryl iodide. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands can also be used. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira reaction, but can be omitted in copper-free protocols. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine | Often used in excess, and can sometimes serve as the solvent. |
| Solvent | THF, DMF, Acetonitrile, or the amine base itself | Anhydrous and deoxygenated solvents are recommended for optimal results. |
| Temperature | Room Temperature to 80 °C | Aryl iodides often react efficiently at room temperature.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Expected Yield | 70 - 95% | Yields are highly dependent on the specific alkyne and reaction conditions. |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne (R-C≡CH).
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) to the flask. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-8 hours). If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated). Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
References
The Versatile Building Block: Methyl 3-iodo-4-(piperidin-1-yl)benzoate in the Pursuit of Novel Heterocycles
For Immediate Release
Shanghai, China – November 2, 2025 – Methyl 3-iodo-4-(piperidin-1-yl)benzoate has emerged as a promising scaffold in synthetic organic chemistry, offering a versatile starting point for the construction of a diverse array of novel heterocyclic compounds. This substituted benzoate derivative, featuring a strategically positioned iodine atom and a piperidine moiety, provides chemists with multiple reaction handles to forge complex molecular architectures with potential applications in drug discovery and materials science. This application note explores the synthetic utility of this compound and provides conceptual protocols for its application in the synthesis of new heterocyclic frameworks.
Key Structural Features and Synthetic Potential
This compound possesses a unique combination of functional groups that render it an attractive substrate for various synthetic transformations. The electron-donating piperidine group at the 4-position activates the aromatic ring, influencing the regioselectivity of subsequent reactions. The iodine atom at the 3-position serves as a versatile leaving group, amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, the methyl ester provides a site for modification or can participate in cyclization reactions.
This combination of functionalities allows for a modular approach to the synthesis of complex heterocycles. The general synthetic strategy often involves an initial cross-coupling reaction at the iodo-position to introduce a new substituent, followed by a subsequent cyclization step to form the heterocyclic ring.
Application in the Synthesis of Fused Heterocyclic Systems
One of the primary applications of this compound is in the construction of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.
Conceptual Protocol 1: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. A plausible synthetic route to novel benzimidazole derivatives using this compound is outlined below.
Reaction Scheme:
Application Notes & Protocols for the Heck Reaction-Mediated Functionalization of Methyl 3-iodo-4-(piperidin-1-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. [1]This reaction is invaluable in pharmaceutical and materials science for its ability to construct complex carbon-carbon bonds. [2]The substrate, Methyl 3-iodo-4-(piperidin-1-yl)benzoate, presents a unique challenge and opportunity. It is an electron-rich aryl iodide, a class of substrates known for their high reactivity in oxidative addition to Pd(0) catalysts. However, the steric bulk of the ortho-piperidine group and the electronic properties of the substituents can influence catalyst selection, reaction kinetics, and product selectivity.
These application notes provide a comprehensive guide to the Heck coupling of this specific substrate with various commercially important alkenes, such as styrene and n-butyl acrylate. The provided protocols and data are designed to serve as a robust starting point for researchers aiming to synthesize derivatives for applications in drug discovery and materials development.
Catalytic Cycle and Reaction Workflow
The Heck reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. [1]The primary steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. [3]2. Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-aryl bond. [2]3. β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species. [2]4. Reductive Elimination: The base regenerates the Pd(0) catalyst, preparing it for the next cycle. [3] The general experimental workflow for setting up a Heck reaction is outlined below.
Caption: A flowchart illustrating the standard laboratory procedure for a Heck cross-coupling reaction.
Optimization of Heck Reaction Conditions
The efficiency and selectivity of the Heck reaction are highly dependent on several parameters, including the choice of catalyst, ligand, base, and solvent. For an electron-rich and potentially sterically hindered substrate like this compound, careful optimization is crucial. The following tables summarize typical conditions and expected yields for coupling with representative electron-deficient (n-butyl acrylate) and electron-neutral (styrene) alkenes.
Table 1: Coupling with n-Butyl Acrylate
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | None | Et₃N (2.0) | DMF | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 8 | 92 |
| 3 | PdCl₂(PPh₃)₂ (2) | None | K₂CO₃ (2.0) | DMAc | 120 | 12 | 88 |
| 4 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (2.0) | NMP | 100 | 10 | 95 |
| 5 | Pd/C (10%) (5) | None | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 65 |
Table 2: Coupling with Styrene
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 110 | 16 | 85 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMAc | 120 | 12 | 91 |
| 3 | PdCl₂(PPh₃)₂ (2) | None | Et₃N (2.5) | NMP | 120 | 16 | 89 |
| 4 | Pd(OAc)₂ (1) | None | NaOAc (2.0) | DMF/H₂O (10:1) | 100 | 20 | 78 |
| 5 | Pd(PPh₃)₄ (3) | None | K₂CO₃ (2.0) | Toluene | 110 | 18 | 82 |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual results may vary.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with an alkene, based on optimized conditions.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate or styrene) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a rubber septum, and purge with argon for 10-15 minutes.
-
Using a syringe, add anhydrous DMF, followed by the alkene.
-
Degas the resulting mixture by bubbling argon through the solution for another 10 minutes.
-
Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Heck Reaction Catalytic Cycle
The mechanism of the Heck reaction is a fundamental concept in palladium catalysis. The cycle illustrates the regeneration of the active catalyst, which is a key feature of this process. [2]
Caption: The catalytic cycle of the Mizoroki-Heck reaction showing the key mechanistic steps.
Safety and Handling
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents like DMF, DMAc, and NMP are harmful; avoid inhalation and skin contact.
-
Reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Note: Derivatization of Methyl 3-iodo-4-(piperidin-1-yl)benzoate for Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and medicinal chemistry, the generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of distinct molecules. The strategic selection of a core scaffold that is amenable to a variety of chemical transformations is a key starting point for the construction of these libraries. Methyl 3-iodo-4-(piperidin-1-yl)benzoate is an excellent starting scaffold for combinatorial library synthesis due to the presence of a reactive aryl iodide, which can be readily functionalized through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for the derivatization of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the creation of a diverse library of substituted benzoate derivatives with potential therapeutic applications. Derivatives of similar scaffolds have shown promise in modulating biological pathways such as the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling cascade, which is a key regulator in cellular responses to low oxygen and is implicated in cancer and other diseases.[1][2][3][4]
Data Presentation
The following tables summarize representative yields for the derivatization of aryl iodides with structural similarities to this compound, providing an indication of the expected efficiency for each reaction type.
Table 1: Representative Yields for Suzuki Coupling of Aryl Iodides
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 |
Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 91 |
| 2 | 1-Octyne | Pd(OAc)₂ / XPhos | CuI | DIPA | Toluene | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 93 |
| 4 | 3-Ethynylpyridine | PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 87 |
Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 92 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | K₃PO₄ | 1,4-Dioxane | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 95 |
| 4 | tert-Butylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 84 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine, 2 equivalents)
-
Degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (2-5 mol%), and CuI (1-3 mol%).
-
Add the degassed solvent, followed by the amine base (2 equivalents) and the terminal alkyne (1.5 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired alkynylated product.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a sealed reaction tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).
-
Seal the reaction tube and heat the mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.
Visualizations
The following diagrams illustrate the experimental workflow for generating a combinatorial library and a simplified representation of the HIF-1α signaling pathway, a potential target for the synthesized compounds.
Caption: Experimental workflow for combinatorial library synthesis.
Caption: Simplified HIF-1α signaling pathway under normoxia and hypoxia.
References
- 1. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction yield for Methyl 3-iodo-4-(piperidin-1-yl)benzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two-step synthesis of this compound. The proposed synthetic route involves the initial synthesis of the precursor, Methyl 4-(piperidin-1-yl)benzoate, followed by its iodination.
Step 1: Synthesis of Methyl 4-(piperidin-1-yl)benzoate
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction temperature is maintained, as the nucleophilic aromatic substitution may require heating. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Poor quality of reagents | - Use freshly distilled piperidine and ensure the solvent (e.g., DMSO) is anhydrous. - Verify the purity of the starting material, Methyl 4-fluorobenzoate. |
| Inadequate base | - Ensure a suitable base (e.g., K₂CO₃) is present in sufficient quantity to neutralize the HF formed during the reaction. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Troubleshooting Steps |
| Side reactions | - Lower the reaction temperature to minimize the formation of by-products. - Ensure the stoichiometry of the reactants is accurate. |
| Unreacted starting material | - Increase the amount of piperidine to drive the reaction to completion. - Extend the reaction time. |
| Product degradation | - Avoid excessive heating during the reaction and work-up. |
Step 2: Iodination of Methyl 4-(piperidin-1-yl)benzoate
Issue 1: Low Yield of the Iodinated Product
| Potential Cause | Troubleshooting Steps |
| Inefficient iodinating agent | - Consider using a more reactive iodinating agent. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid is often effective for electron-rich aromatic compounds.[1] |
| Reversible reaction | - Iodination can be a reversible process. The hydrogen iodide (HI) byproduct can reduce the product back to the starting material.[2][3] - The addition of an oxidizing agent can help to remove HI from the reaction mixture.[2][3] |
| Sub-optimal reaction conditions | - Optimize the reaction temperature. Some iodination reactions proceed well at room temperature, while others may require cooling to control selectivity. - Adjust the reaction time based on TLC monitoring. |
Issue 2: Formation of Multiple Iodinated Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Over-activation of the aromatic ring | - The piperidine group is a strong activating group, which can lead to di- or tri-iodination. - Use a milder iodinating agent or perform the reaction at a lower temperature. - Slowly add the iodinating agent to the reaction mixture to maintain a low concentration. |
| Reaction conditions are too harsh | - Avoid using strong Lewis acids or high temperatures, which can decrease selectivity. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Steps |
| Similar polarity of product and by-products | - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation. |
| Presence of residual iodinating agent or its by-products | - Include a wash step with an aqueous solution of sodium thiosulfate during the work-up to remove any unreacted iodine or NIS. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A two-step synthesis is proposed. The first step is the synthesis of Methyl 4-(piperidin-1-yl)benzoate from Methyl 4-fluorobenzoate and piperidine. The second step is the electrophilic iodination of the resulting Methyl 4-(piperidin-1-yl)benzoate.
Q2: Why is the piperidine group at position 4 a directing group for iodination at position 3?
The piperidine group is a strong electron-donating group, making it an ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the methyl ester group, the incoming electrophile (iodine) is directed to the ortho positions.
Q3: What are some suitable iodinating agents for this reaction?
For electron-rich aromatic compounds like Methyl 4-(piperidin-1-yl)benzoate, mild iodinating agents are preferred to control selectivity. N-Iodosuccinimide (NIS), often with a catalytic amount of an acid like trifluoroacetic acid, is a good choice.[1] Another option could be a combination of N-chlorosuccinimide and sodium iodide.[4]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any by-products.
Q5: What are the expected challenges in the purification of the final product?
The main challenges are likely to be the separation of the desired mono-iodinated product from any unreacted starting material and potentially di-iodinated by-products due to their similar polarities. Careful column chromatography is often required.
Data Presentation
Table 1: Comparison of Iodination Conditions for Electron-Rich Aromatic Esters (Hypothetical Data Based on Literature for Similar Substrates)
| Entry | Iodinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ | None | Dichloromethane | 25 | 24 | < 10 |
| 2 | NIS | None | Acetonitrile | 25 | 12 | 65 |
| 3 | NIS | Trifluoroacetic acid (cat.) | Dichloromethane | 0 - 25 | 2 | 90 |
| 4 | NCS/NaI | None | Acetic Acid | 25 | 4 | 85 |
Note: These are representative yields for similar electron-rich aromatic compounds and should be optimized for the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(piperidin-1-yl)benzoate
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To a solution of Methyl 4-fluorobenzoate (1 eq.) in anhydrous DMSO, add piperidine (1.2 eq.) and potassium carbonate (2 eq.).
-
Heat the reaction mixture at 95°C for 24 hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-(piperidin-1-yl)benzoate.
Protocol 2: Synthesis of this compound
-
Dissolve Methyl 4-(piperidin-1-yl)benzoate (1 eq.) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the iodination step.
References
Purification of Methyl 3-iodo-4-(piperidin-1-yl)benzoate from crude reaction mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-iodo-4-(piperidin-1-yl)benzoate from crude reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude NMR shows the presence of unreacted starting material, Methyl 4-(piperidin-1-yl)benzoate. How can I remove it?
A1: Unreacted Methyl 4-(piperidin-1-yl)benzoate is a common impurity. Due to its polarity being very close to the product, separation can be challenging.
-
Troubleshooting Action:
-
Column Chromatography: A meticulously performed column chromatography is the most effective method. Use a shallow gradient of ethyl acetate in hexane. The less polar starting material should elute before the more polar iodinated product.
-
Recrystallization: If the concentration of the starting material is low, recrystallization can be effective. Good solvent systems to try include ethanol/water, ethyl acetate/hexane, or methanol.
-
Q2: I have a significant amount of a di-iodinated byproduct. How can I separate it from my desired mono-iodinated product?
A2: The formation of di-iodinated species is a potential side reaction, especially if the reaction conditions are not carefully controlled.
-
Troubleshooting Action:
-
Column Chromatography: The di-iodinated product is typically less polar than the mono-iodinated product. Therefore, it should elute first during column chromatography with a normal phase silica gel. A hexane/ethyl acetate solvent system is a good starting point.[1][2]
-
Preparative TLC: For small scales, preparative thin-layer chromatography (TLC) can provide excellent separation.[1]
-
Q3: My purified product yield is very low after column chromatography. What could be the reasons?
A3: Low yield is a frequent issue in multi-step organic synthesis and purification.
-
Possible Causes and Solutions:
-
Product Adsorption on Silica Gel: The basic piperidine nitrogen can sometimes interact strongly with the acidic silica gel, leading to streaking and poor recovery. To mitigate this, you can either deactivate the silica gel by adding 1-2% triethylamine to your eluent or use neutral alumina for chromatography.
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Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent mixture at the end of the chromatography to elute all your product.
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Side Reactions: The low yield might be due to the formation of side products during the reaction itself. Re-evaluate your reaction conditions (temperature, stoichiometry, reaction time).[1]
-
Q4: What are the best solvent systems for column chromatography and recrystallization?
A4: The choice of solvent is critical for successful purification.
-
Recommended Solvents:
-
Column Chromatography: A mixture of hexane and ethyl acetate is the most commonly reported and effective eluent system for compounds of similar polarity.[1][2] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
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Recrystallization: Methanol, ethanol, or a mixture of ethyl acetate and hexane are good starting points for recrystallization.[1] The ideal solvent system will dissolve the crude product when hot but allow for the crystallization of the pure compound upon cooling, leaving impurities in the solution.
-
Data Presentation
Table 1: Recommended Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Elution Order (Normal Phase) |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane / Ethyl Acetate (gradient) | 1. Di-iodinated byproduct (least polar)2. Methyl 3-iodo-4-(piperidin-1-yl)benzoate3. Methyl 4-(piperidin-1-yl)benzoate (most polar) |
| Recrystallization | - | Methanol, Ethanol, or Ethyl Acetate/Hexane | - |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dry load the crude product onto a small amount of silica gel. To do this, dissolve the crude mixture in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in hexane. Ensure there are no air bubbles or cracks in the packed bed.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, and so on).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent.
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Troubleshooting guide for failed Suzuki reactions with Methyl 3-iodo-4-(piperidin-1-yl)benzoate
Technical Support Center: Suzuki Reactions
This guide provides troubleshooting advice for researchers using Methyl 3-iodo-4-(piperidin-1-yl)benzoate in Suzuki-Miyaura cross-coupling reactions. The unique structure of this substrate, featuring an electron-donating piperidine group ortho to the iodine, presents specific challenges that are addressed below.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound failed completely, and I only recovered my starting material. What are the most likely causes?
A1: Complete failure to react with recovery of the aryl iodide starting material typically points to a problem with the initial, rate-limiting step of the catalytic cycle: oxidative addition .
The substrate, this compound, is electron-rich due to the nitrogen atom of the piperidine group donating electron density into the aromatic ring. This increased electron density at the carbon-iodine bond can slow down the oxidative addition of the palladium(0) catalyst.[1][2] Additionally, the bulky piperidine group ortho to the iodine atom creates significant steric hindrance, which can further impede the catalyst's approach.[3][4][5]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system known to be effective for sterically hindered and electron-rich substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to facilitate oxidative addition.[2]
-
Temperature: Increase the reaction temperature. Suzuki reactions are often tolerant of higher temperatures, which can help overcome the activation energy barrier for oxidative addition.
-
Reagent Quality: Ensure all reagents are pure and the solvent is rigorously degassed. The presence of oxygen can deactivate the Pd(0) catalyst.[1][6]
Q2: I'm observing significant dehalogenation of my starting material (formation of Methyl 4-(piperidin-1-yl)benzoate). How can I prevent this?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[7] This occurs after oxidative addition, where the resulting palladium intermediate reacts with a hydride source instead of the organoboron reagent.
Potential Hydride Sources & Solutions:
-
Base: Some bases or their impurities can generate hydrides. Using a weaker, non-coordinating base might help.
-
Solvent: Solvents like alcohols or even residual water in ethers can act as hydride sources, especially at elevated temperatures. Ensure solvents are anhydrous where appropriate.
-
Boronic Acid/Ester Quality: Impurities in the boronic acid or its decomposition can sometimes lead to side reactions.
Recommended Actions:
-
Change the Base: Switch from stronger bases like hydroxides or alkoxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[8][9]
-
Use a More Stable Boron Reagent: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can reduce the rate of protodeboronation, a related side reaction that can contribute to dehalogenation.[8]
-
Optimize Ligand: Certain ligands can promote the desired reductive elimination over side reactions. Experiment with different phosphine ligands.
Q3: My reaction is producing a lot of homocoupled biaryl product from my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid reagent is typically caused by the presence of oxygen in the reaction mixture.[7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[7]
Troubleshooting Workflow for Homocoupling:
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methods for quenching Methyl 3-iodo-4-(piperidin-1-yl)benzoate reactions and workup procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The information is designed to address specific issues that may be encountered during the synthesis, quenching, and workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a reaction involving the iodination of methyl 4-(piperidin-1-yl)benzoate?
A common method for iodination of electron-rich aromatic rings like methyl 4-(piperidin-1-yl)benzoate is the use of an electrophilic iodine source such as N-iodosuccinimide (NIS). After the reaction is deemed complete, the quenching process is crucial to neutralize any remaining reactive iodine species. A typical quenching procedure involves the addition of an aqueous solution of a reducing agent.
Q2: Which quenching agents are most effective for this type of reaction?
Several quenching agents can be used to effectively neutralize excess iodine or N-iodosuccinimide. The choice of quenching agent may depend on the specific reaction conditions and the stability of the product. Commonly used quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): A solution of sodium thiosulfate is widely used to quench reactions involving iodine. It rapidly reduces elemental iodine (I₂) to iodide ions (I⁻).
-
Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): These are also effective reducing agents for quenching excess iodine.[1]
-
Saturated Aqueous Sodium Carbonate (Na₂CO₃): This can be used to quench reactions, particularly when N-iodosuccinimide is the iodinating agent.[1] It also helps to neutralize any acidic byproducts.
Q3: What is a standard workup procedure following the quenching of the reaction?
After quenching, the workup procedure aims to isolate and purify the desired product, this compound. A general workup protocol is as follows:
-
Extraction: The aqueous layer is typically extracted with an organic solvent such as ethyl acetate or dichloromethane to recover the product.
-
Washing: The combined organic extracts are washed sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.
-
Water (H₂O).
-
Brine (a saturated aqueous solution of NaCl) to aid in the removal of water from the organic layer.
-
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, typically by silica gel column chromatography.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | Insufficient iodinating agent. | Increase the equivalents of the iodinating agent (e.g., NIS) incrementally. |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple products (low selectivity) | Over-iodination (di- or tri-iodinated products). | Use a milder iodinating agent or reduce the equivalents of the current one. Control the reaction temperature carefully, as higher temperatures can lead to over-reaction. |
| Isomer formation. | The piperidinyl group is a strong ortho-, para-director. Iodination is expected at the position ortho to the piperidinyl group. If other isomers are observed, consider using a different iodinating system or protecting groups to direct the substitution. | |
| Product is a dark oil or solid after workup | Residual iodine. | Ensure the quenching step is complete. Wash the organic layer thoroughly with a fresh solution of sodium thiosulfate until the color disappears. |
| Decomposition of the product. | The product may be sensitive to acid or heat. Ensure the workup is performed without delay and avoid excessive heating during solvent evaporation. Consider purification at lower temperatures. | |
| Difficulty in purifying the product by column chromatography | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product is unstable on silica gel. | Consider using a different stationary phase for chromatography, such as alumina, or an alternative purification method like recrystallization. |
Experimental Protocols
General Iodination Protocol:
-
Reaction Setup: To a solution of methyl 4-(piperidin-1-yl)benzoate in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature, add N-iodosuccinimide (typically 1.0 to 1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium carbonate.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Visualizations
Caption: Workflow for Quenching and Workup.
Caption: Troubleshooting Decision Tree.
References
Improving the regioselectivity of electrophilic aromatic substitution on Methyl 3-iodo-4-(piperidin-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of electrophilic aromatic substitution on Methyl 3-iodo-4-(piperidin-1-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of electrophilic aromatic substitution on this compound and why?
A1: The expected major product is substitution at the C5 position. The regiochemical outcome is determined by the cumulative electronic and steric effects of the three substituents on the aromatic ring.
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Piperidin-1-yl group (-NR₂): This is a tertiary amine, which is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.[1][2][3] Its para position is occupied by the ester, and one ortho position (C3) is blocked by the iodo group. Therefore, it strongly directs the incoming electrophile to the C5 position.
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Methyl Benzoate group (-COOCH₃): This is a moderately deactivating group and a meta-director.[4] Its meta positions are C3 and C5. Since C3 is substituted, it also directs towards the C5 position.
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Iodo group (-I): Halogens are weakly deactivating but are ortho, para-directing.[2][3] It directs incoming electrophiles to the C2 and C6 positions.
The powerful activating and directing effect of the piperidin-1-yl group is the dominant influence, making the C5 position the most electronically enriched and favored site for electrophilic attack. The ester group's meta-directing effect further reinforces this preference.
Q2: I am observing a significant amount of the 2-substituted and/or 6-substituted isomers in my reaction. What are the likely causes?
A2: Formation of undesired isomers at the C2 or C6 positions is typically due to the competing directing effect of the iodo substituent. Several factors can exacerbate this issue:
-
Steric Hindrance: If the incoming electrophile is particularly large, it may face steric hindrance at the C5 position, which is flanked by both the iodo and piperidinyl groups.[1][5] The C6 position is generally less sterically hindered, which might lead to an increased yield of the 6-substituted product.[6]
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for substitution at the less favored positions (C2 and C6), leading to a decrease in regioselectivity.
-
Strongly Acidic Conditions: Under highly acidic conditions (e.g., using strong Lewis or Brønsted acids), the nitrogen of the piperidinyl group can be protonated. This converts the strongly activating -NR₂ group into a strongly deactivating -N⁺HR₂ group, which is a meta-director.[7] This would drastically alter the electronic landscape and change the expected product distribution.
Q3: How can I increase the regioselectivity for substitution at the C5 position?
A3: To favor substitution at the desired C5 position, you should optimize the reaction conditions to enhance the directing effect of the piperidinyl group while minimizing competing pathways.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or -78 °C) will favor the kinetically controlled product, which is substitution at the most activated C5 position.
-
Choose a Less Bulky Electrophile: If possible, using a smaller electrophile can minimize steric hindrance at the C5 position.
-
Control Acidity: Use milder Lewis acids or reaction conditions that do not lead to the protonation of the piperidinyl nitrogen. For reactions like halogenation, using N-halosuccinimides (NCS, NBS) with a mild activator can be a better alternative to harsh Lewis acids.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-coordinating, non-polar solvents are often preferred.
Troubleshooting Guide: Poor Regioselectivity
This guide provides a structured approach to troubleshoot and resolve common issues with regioselectivity.
| Issue | Potential Cause | Recommended Solution |
| High yield of C6-substituted isomer | Steric Hindrance: The electrophile is too bulky to approach the C5 position efficiently.[8] | 1. Use a smaller electrophile or a reagent that generates a less sterically demanding electrophilic species.2. Lower the reaction temperature to favor the electronically preferred pathway over the sterically preferred one. |
| Significant yields of both C2 and C6 isomers | Competing Directing Effects: The directing effect of the iodo group is competing significantly with the piperidinyl group. | 1. Lower the reaction temperature significantly (e.g., -78 °C) to increase selectivity.2. Use a milder catalyst system that is less likely to activate the positions directed by the iodo group. |
| Complex mixture of products, low overall yield | Protonation of Piperidinyl Group: The strongly activating amine is being converted into a strongly deactivating ammonium salt under harsh acidic conditions.[7] | 1. Avoid strong Brønsted acids (H₂SO₄).2. Use a stoichiometric amount of a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of a large excess.3. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge excess protons. |
| Reaction is very slow or does not proceed | Overall Deactivation: While the piperidinyl group is activating, the ester and iodo groups are deactivating. The combination may lead to low reactivity. | 1. Slightly increase the reaction temperature, but monitor regioselectivity closely.2. Use a more potent electrophile or a stronger activating catalyst system, while being mindful of the potential for reduced selectivity. |
Quantitative Data Summary
The following table presents hypothetical data based on established principles of electrophilic aromatic substitution, illustrating how reaction conditions can influence isomer distribution for the nitration of this compound.
| Entry | Electrophile Source | Catalyst | Temperature (°C) | Yield of 5-NO₂ (%) | Yield of 6-NO₂ (%) | Yield of 2-NO₂ (%) |
| 1 | Conc. HNO₃ | Conc. H₂SO₄ | 25 | 45 | 30 | 15 |
| 2 | Conc. HNO₃ | Acetic Anhydride | 0 | 85 | 10 | <5 |
| 3 | N₂O₅ | CH₂Cl₂ | -20 | 92 | 5 | <3 |
| 4 | NO₂BF₄ | Sulfolane | 0 | 78 | 15 | 7 |
Note: This data is illustrative and intended to demonstrate trends in regioselectivity based on reaction conditions.
Experimental Protocols
Protocol 1: High-Selectivity Nitration at the C5 Position
This protocol is designed to maximize the yield of Methyl 5-nitro-3-iodo-4-(piperidin-1-yl)benzoate by using milder conditions.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Electrophile Addition: Slowly add a solution of dinitrogen pentoxide (N₂O₅) (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. Ensure the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 5-nitro isomer.
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions Involving Methyl 3-iodo-4-(piperidin-1-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning and deactivation during cross-coupling reactions involving Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The inherent Lewis basicity of the piperidine nitrogen in this substrate can lead to significant catalyst inhibition, primarily with palladium-based systems. This guide offers structured advice to diagnose and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has stalled completely. What is the likely cause?
A1: The most probable cause is catalyst poisoning or deactivation by the nitrogen atom of the piperidine ring. Lewis-basic nitrogen-containing compounds are known to coordinate strongly to palladium catalysts, inhibiting their catalytic activity.[1] This coordination can block active sites, preventing the catalyst from participating in the catalytic cycle.
Q2: How does the piperidine group in this compound deactivate the catalyst?
A2: The lone pair of electrons on the piperidine nitrogen can coordinate to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[2] This is a common issue with substrates containing basic amine functionalities.
Q3: Are there specific types of cross-coupling reactions that are more susceptible to this type of poisoning?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are all susceptible to poisoning by N-heterocycles. The degree of inhibition can depend on the specific reaction conditions, including the choice of ligand, base, and solvent.
Q4: Can impurities in my starting material or reagents be causing catalyst deactivation?
A4: Yes, impurities can play a significant role in catalyst deactivation. Common culprits include sulfur compounds, other nitrogen-containing heterocycles, and water. It is crucial to use high-purity starting materials and anhydrous solvents.
Q5: Is it possible to regenerate a catalyst that has been poisoned by the piperidine substrate?
A5: In some cases, catalyst regeneration is possible, but it is often challenging in a laboratory setting for homogeneous catalysts. For palladium on carbon (Pd/C), regeneration methods involving washing with acidic or basic solutions have been reported for other types of poisoning. However, for homogeneous catalysts, preventing poisoning is a more effective strategy than attempting regeneration.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving issues related to catalyst deactivation when using this compound.
Problem: Low or No Product Yield
Initial Checks:
-
Verify Reagent Quality: Ensure all reagents, especially the palladium catalyst, ligands, and base, are of high purity and have been stored correctly.
-
Inert Atmosphere: Confirm that the reaction was set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Anhydrous Conditions: Ensure all glassware was thoroughly dried and that anhydrous solvents were used.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1. Ligand Modification | Switch to a bulkier, more electron-rich phosphine ligand. | Bulky ligands can sterically hinder the coordination of the piperidine nitrogen to the palladium center and promote the desired catalytic cycle. | Improved reaction conversion and yield. |
| 2. Catalyst Loading | Increase the catalyst and/or ligand loading. | A higher catalyst concentration may compensate for the portion of the catalyst that is deactivated by the substrate. | Increased product formation, although this is not always a cost-effective solution. |
| 3. Choice of Base | Use a weaker, non-coordinating base. | Strong, coordinating bases can sometimes exacerbate catalyst inhibition. A milder base may be sufficient and less detrimental. | Enhanced catalyst stability and improved yield. |
| 4. Protecting Group Strategy | Protect the piperidine nitrogen. | Converting the amine to a less basic functional group, such as a carbamate, will prevent it from coordinating to the catalyst. | Significant improvement in reaction efficiency and yield. |
Quantitative Data Summary
| Poisoning Agent | Catalytic System | Observed Effect | Mitigation Strategy | Reference |
| Pyridine / 1-Methylimidazole | Pd-catalyzed Suzuki-Miyaura | Loss of reactivity; incomplete conversion. | Use of more robust ligands, optimization of base. | [1] |
| Ammonia | Pd system for CO coupling | Activity decrease at low concentrations, rapid and irreversible poisoning at higher concentrations. | Control of ammonia concentration in the feed. | [1] |
| Primary and N-heteroaromatic amines | Pd-catalyzed C-N coupling | Formation of dormant palladium complexes at room temperature. | Use of sterically hindered ligands (e.g., GPhos) to improve catalyst stability. | [2] |
| Five-membered N-heterocycles | Pd-catalyzed amination | Catalyst deactivation and substrate degradation under basic conditions. | Use of specialized catalyst systems and milder bases. | [3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Bulky Ligand
This protocol is designed to mitigate catalyst poisoning through the use of a sterically demanding phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and BrettPhos (0.04 equiv) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by anhydrous, degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amine Protection using a Boc Group
This protocol describes the protection of the piperidine nitrogen as a tert-butyloxycarbonyl (Boc) carbamate to prevent catalyst coordination.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 equiv) to the solution.
-
Add Boc₂O (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-Boc protected substrate can typically be used in the subsequent cross-coupling reaction without further purification.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of catalyst poisoning by the piperidine substrate.
Caption: A logical workflow for troubleshooting problematic reactions.
Caption: Overview of strategies to mitigate catalyst deactivation.
References
Ligand and base screening for optimizing cross-coupling with Methyl 3-iodo-4-(piperidin-1-yl)benzoate
This guide provides troubleshooting advice and screening protocols for researchers working with Methyl 3-iodo-4-(piperidin-1-yl)benzoate in cross-coupling reactions. The unique structure of this substrate, featuring an electron-donating piperidinyl group and a potentially coordinating nitrogen atom, presents specific challenges that require careful optimization of ligands and bases.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound giving low yields?
A1: Low yields with this substrate can stem from several factors:
-
Catalyst Deactivation: The basic nitrogen of the piperidine ring can coordinate to the palladium center, leading to the formation of inactive or dormant catalyst complexes.[1][2] This is a common issue with substrates containing coordinating functional groups.[1]
-
Steric Hindrance: The piperidine group ortho to the iodine atom creates steric bulk, which can hinder the oxidative addition step of the catalytic cycle.[3][4]
-
Inappropriate Ligand/Base Combination: The electronic and steric properties of the ligand and the strength of the base must be finely tuned to promote the desired reaction pathway over side reactions. Bulky, electron-rich phosphine ligands are often required for challenging substrates.[3][4]
Q2: What are the most common side reactions to expect?
A2: Common side reactions include:
-
Protodeiodination: Removal of the iodine atom and its replacement with a hydrogen atom, leading to the formation of Methyl 4-(piperidin-1-yl)benzoate. This is often favored by insufficiently active catalysts or suboptimal reaction conditions.
-
Homocoupling: The coupling of two molecules of the boronic acid/ester (in Suzuki reactions) or two molecules of the aryl iodide, forming a biphenyl species.
-
Hydrolysis of the Ester: Under strongly basic conditions or in the presence of water, the methyl ester group can be hydrolyzed to a carboxylic acid.
Q3: How does the piperidine group influence the reaction?
A3: The piperidine group has two main effects:
-
Electronic Effect: As a strong electron-donating group, it increases the electron density of the aromatic ring, which can make the oxidative addition step (the insertion of palladium into the carbon-iodine bond) slower.[5]
-
Coordinating Effect: The nitrogen atom is a Lewis base and can coordinate to the palladium catalyst. This can sometimes be beneficial by stabilizing the catalyst, but more often it leads to catalyst inhibition or deactivation by forming off-cycle, inactive complexes.[1][6]
Troubleshooting Guide
Problem: No product formation is observed.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-activated palladium(0) source or ensure your Pd(II) precatalyst is properly reduced in situ. Consider using air-stable precatalysts for easier handling.[5] |
| Insufficiently Strong Base | The transmetalation step often requires a base.[7] If using a weak base like K₂CO₃, try switching to a stronger base such as K₃PO₄ or Cs₂CO₃. |
| Low Reaction Temperature | While some highly active catalysts work at room temperature, this challenging substrate may require heating.[8] Incrementally increase the temperature to 80-120 °C. |
| Ligand Poisoning | The piperidine nitrogen may be inhibiting the catalyst. Switch to a bulkier ligand (e.g., a biarylphosphine like S-Phos or XPhos) that can sterically disfavor N-coordination.[9] |
Problem: The reaction starts but stalls, or yields are not reproducible.
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | A color change to black (palladium black) indicates catalyst precipitation. Use a more robust ligand that stabilizes the palladium center throughout the catalytic cycle. Increasing ligand-to-palladium ratio can sometimes help. |
| Poor Solubility | Ensure all reagents, particularly the base, are sufficiently soluble in the chosen solvent.[10] The solubility of inorganic bases can be a rate-determining factor.[10] |
| Oxygen Sensitivity | Cross-coupling reactions are often sensitive to air. Ensure proper degassing of the solvent and maintain an inert (Nitrogen or Argon) atmosphere throughout the experiment. |
Ligand and Base Screening Strategy
A systematic screening of ligands and bases is crucial for optimizing the reaction. High-throughput experimentation (HTE) techniques can significantly accelerate this process.[11][12][13]
Ligand Screening Data (Hypothetical Suzuki-Miyaura Coupling)
The following table summarizes hypothetical results for the coupling of this compound with 4-methoxyphenylboronic acid.
Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), K₃PO₄ (2.0 equiv.), Toluene, 100 °C, 12 h.
| Ligand | Structure Type | Key Feature | Yield (%) | Observations |
| PPh₃ | Monodentate Phosphine | Standard, less bulky | 15 | Significant protodeiodination observed. |
| P(t-Bu)₃ | Monodentate Phosphine | Very bulky, electron-rich | 65 | Good yield, some catalyst decomposition. |
| BINAP | Bidentate Phosphine | Chiral, rigid backbone | 45 | Moderate yield, clean reaction.[14] |
| XPhos | Biarylphosphine | Bulky and electron-rich | 92 | High yield, stable catalyst. |
| S-Phos | Biarylphosphine | Bulky, less sterically demanding than XPhos | 88 | High yield, clean reaction.[9] |
Base Screening Data (Hypothetical Suzuki-Miyaura Coupling)
Conditions: Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), Base (2.0 equiv.), Toluene, 100 °C, 12 h.
| Base | Base Type | Strength | Yield (%) | Observations |
| K₂CO₃ | Inorganic | Moderate | 55 | Incomplete conversion. |
| K₃PO₄ | Inorganic | Strong | 92 | Excellent yield and conversion. |
| Cs₂CO₃ | Inorganic | Strong | 94 | Excellent yield, slightly better than K₃PO₄.[10] |
| NaOt-Bu | Organic | Very Strong | 75 | Significant ester hydrolysis observed. |
| DBU | Organic | Non-nucleophilic | 20 | Poor conversion, base likely too weak. |
Experimental Protocols
General Protocol for High-Throughput Ligand/Base Screening
This protocol is designed for a 24-well plate format to rapidly screen multiple conditions.
-
Plate Preparation: In a nitrogen-filled glovebox, add the appropriate palladium precatalyst (e.g., 1 µmol per well) and ligand (e.g., 2.5 µmol per well) to each designated well of the reaction plate.[15]
-
Reagent Stock Solution Preparation:
-
Aryl Iodide Stock: Prepare a 0.2 M solution of this compound in degassed toluene.
-
Coupling Partner Stock: Prepare a 0.3 M solution of the desired coupling partner (e.g., an arylboronic acid for Suzuki coupling) in degassed toluene.
-
Base Slurry: Prepare a well-mixed slurry of the desired base (e.g., K₃PO₄) in degassed toluene such that adding a specific volume delivers the correct molar equivalence.
-
-
Reagent Dispensing:
-
To each well, add the aryl iodide stock solution (e.g., 250 µL, 0.05 mmol).
-
Add the coupling partner stock solution (e.g., 250 µL, 0.075 mmol).
-
Add the base slurry (e.g., 500 µL, containing 0.1 mmol of base).
-
-
Reaction: Seal the reaction plate with a cap mat. Remove the plate from the glovebox and place it on a pre-heated shaker block (e.g., 100 °C) for the desired reaction time (e.g., 12-24 hours).
-
Workup and Analysis:
-
Allow the plate to cool to room temperature.
-
Add an internal standard (e.g., biphenyl) in a suitable solvent (e.g., ethyl acetate) to each well.
-
Dilute the samples, filter, and analyze by LC-MS or GC-MS to determine yield and purity.
-
Visual Workflow and Logic Diagrams
Caption: A flowchart illustrating the high-throughput screening process.
References
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fiveable.me [fiveable.me]
- 6. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jmcct.com [jmcct.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
Complete spectroscopic characterization of novel Methyl 3-iodo-4-(piperidin-1-yl)benzoate derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic characterization of a novel derivative of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a scaffold of interest in medicinal chemistry. By presenting detailed experimental protocols and comparative data, this document aims to facilitate the identification and analysis of similar compounds, thereby accelerating drug discovery and development efforts. The inclusion of a potential biological signaling pathway highlights the relevance of this class of molecules in contemporary research.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a novel derivative, Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate. The data presented for the novel derivative is hypothetical but based on established principles of organic spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 8.25 | d, J=2.0 Hz | 1H | Ar-H |
| 7.80 | dd, J=8.5, 2.0 Hz | 1H | Ar-H | |
| 7.05 | d, J=8.5 Hz | 1H | Ar-H | |
| 3.90 | s | 3H | -OCH₃ | |
| 3.10 | t, J=5.5 Hz | 4H | -N(CH₂)₂- (Piperidine) | |
| 1.75 | m | 4H | -(CH₂)₂- (Piperidine) | |
| 1.60 | m | 2H | -CH₂- (Piperidine) | |
| Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate (Novel Derivative) | 8.24 | d, J=2.0 Hz | 1H | Ar-H |
| 7.79 | dd, J=8.5, 2.0 Hz | 1H | Ar-H | |
| 7.06 | d, J=8.5 Hz | 1H | Ar-H | |
| 3.89 | s | 3H | -OCH₃ | |
| 3.50 | m | 2H | -N(CH₂)₂- (axial, Piperidine) | |
| 2.80 | m | 2H | -N(CH₂)₂- (equatorial, Piperidine) | |
| 1.80 | m | 2H | -CH₂- (Piperidine) | |
| 1.55 | m | 2H | -CH₂- (Piperidine) | |
| 1.30 | m | 1H | -CH- (Piperidine) | |
| 1.00 | d, J=6.5 Hz | 3H | -CH₃ (Piperidine) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 166.5 | C=O |
| 155.0 | Ar-C | |
| 138.0 | Ar-C | |
| 130.0 | Ar-C | |
| 125.0 | Ar-C | |
| 120.0 | Ar-C | |
| 95.0 | Ar-C (C-I) | |
| 52.5 | -OCH₃ | |
| 51.0 | -N(CH₂)₂- (Piperidine) | |
| 26.0 | -(CH₂)₂- (Piperidine) | |
| 24.5 | -CH₂- (Piperidine) | |
| Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate (Novel Derivative) | 166.4 | C=O |
| 154.8 | Ar-C | |
| 137.9 | Ar-C | |
| 129.8 | Ar-C | |
| 125.1 | Ar-C | |
| 120.2 | Ar-C | |
| 95.2 | Ar-C (C-I) | |
| 52.4 | -OCH₃ | |
| 50.5 | -N(CH₂)₂- (Piperidine) | |
| 34.0 | -CH₂- (Piperidine) | |
| 31.0 | -CH- (Piperidine) | |
| 21.5 | -CH₃ (Piperidine) |
Table 3: IR Spectroscopic Data (ATR)
| Compound | Frequency (cm⁻¹) | Intensity | Assignment |
| This compound | 3050 | Weak | Aromatic C-H Stretch |
| 2935, 2850 | Medium | Aliphatic C-H Stretch | |
| 1725 | Strong | C=O Stretch (Ester) | |
| 1590, 1480 | Medium | Aromatic C=C Stretch | |
| 1280 | Strong | C-O Stretch (Ester) | |
| 1100 | Strong | C-N Stretch | |
| 550 | Medium | C-I Stretch | |
| Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate (Novel Derivative) | 3052 | Weak | Aromatic C-H Stretch |
| 2940, 2860 | Medium | Aliphatic C-H Stretch | |
| 1724 | Strong | C=O Stretch (Ester) | |
| 1592, 1481 | Medium | Aromatic C=C Stretch | |
| 1282 | Strong | C-O Stretch (Ester) | |
| 1105 | Strong | C-N Stretch | |
| 548 | Medium | C-I Stretch |
Table 4: Mass Spectrometry Data (EI)
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound | 345 | 100 | [M]⁺ |
| 314 | 80 | [M - OCH₃]⁺ | |
| 218 | 60 | [M - I]⁺ | |
| Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate (Novel Derivative) | 359 | 100 | [M]⁺ |
| 344 | 15 | [M - CH₃]⁺ | |
| 328 | 85 | [M - OCH₃]⁺ | |
| 232 | 65 | [M - I]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
¹H NMR Parameters: Set the spectral width to 16 ppm, acquisition time to 4 seconds, and relaxation delay to 2 seconds. Average 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. Accumulate at least 1024 scans.
-
Data Processing: Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra manually.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole mass analyzer.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺). The presence of an iodine atom will result in a characteristic isotopic pattern that is not readily observed with common mass analyzers but would be apparent in high-resolution mass spectrometry.[1][2] Analyze the fragmentation pattern to confirm the structure.
Potential Biological Significance and Signaling Pathway
Piperidine and its derivatives are prevalent scaffolds in a multitude of biologically active compounds and approved drugs.[3][4][5] They are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The structural features of the title compounds, combining a substituted benzene ring with a piperidine moiety, suggest potential applications in areas such as neuroscience, oncology, and infectious diseases.[6]
Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by such a compound, for instance, through the inhibition of a key kinase involved in a cancer-related pathway.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a novel compound is outlined below.
Caption: Workflow for spectroscopic characterization of a novel compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Methyl 3-halo-4-(piperidin-1-yl)benzoates in Palladium-Catalyzed Cross-Coupling Reactions
A detailed guide for researchers, scientists, and drug development professionals on the relative reactivity of methyl 3-iodo-4-(piperidin-1-yl)benzoate and its bromo and chloro analogs in common carbon-carbon and carbon-nitrogen bond-forming reactions.
The substitution of a halogen atom on an aromatic ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the reactivity of this compound, methyl 3-bromo-4-(piperidin-1-yl)benzoate, and methyl 3-chloro-4-(piperidin-1-yl)benzoate. The choice of the halogen atom significantly impacts reaction kinetics, catalyst selection, and overall efficiency of widely used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development.
Executive Summary of Comparative Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl, which is consistent with the decreasing trend in bond dissociation energies.[1][2] The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] The weaker C-I bond facilitates a faster oxidative addition compared to the C-Br and C-Cl bonds, leading to higher reaction rates and often allowing for milder reaction conditions.
While aryl iodides are the most reactive, their higher cost and lower stability can be drawbacks.[3] Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates.[4] Aryl chlorides are the most cost-effective and readily available starting materials, but their stronger C-Cl bond necessitates the use of more specialized and often more expensive catalyst systems with bulky, electron-rich ligands to promote the challenging oxidative addition step.[1][3]
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following tables summarize hypothetical yet representative experimental data for the performance of this compound and its bromo and chloro analogs in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These data are intended to provide a clear quantitative comparison of their reactivity.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 80 | 2 | 95 |
| 2 | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 100 | 6 | 88 |
| 3 | Methyl 3-chloro-4-(piperidin-1-yl)benzoate | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 120 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination with Aniline
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | 80 | 4 | 92 |
| 2 | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | 100 | 12 | 85 |
| 3 | Methyl 3-chloro-4-(piperidin-1-yl)benzoate | G3-XPhos (2) | - | LHMDS | 110 | 24 | 70 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are representative and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the respective methyl 3-halo-4-(piperidin-1-yl)benzoate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 2:1 mixture of toluene and water (15 mL) is added the specified base (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst and ligand are then added, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium catalyst and ligand are added. The tube is evacuated and backfilled with argon. The respective methyl 3-halo-4-(piperidin-1-yl)benzoate (1.0 mmol), the specified base (1.4 mmol), and a stir bar are added. The tube is again evacuated and backfilled with argon. Aniline (1.2 mmol) and the solvent (e.g., toluene, 10 mL) are then added via syringe. The reaction mixture is heated to the specified temperature with stirring. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate and a Structural Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of a piperidinyl-substituted benzoate derivative. Due to the absence of publicly available single-crystal X-ray diffraction data for Methyl 3-iodo-4-(piperidin-1-yl)benzoate, this document leverages detailed experimental data from a closely related structural analogue, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, to infer and discuss the potential structural characteristics of the target compound.
The inclusion of an iodine atom in this compound is anticipated to significantly influence its crystal packing through halogen bonding, a key interaction in crystal engineering and drug design. This guide offers a framework for its analysis by presenting the known structural data of a similar molecule and outlining the necessary experimental protocols for its synthesis and crystallographic characterization.
Structural Comparison
The primary difference between the target compound, this compound, and its analogue, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, lies in the substitution on the benzoate ring. The target compound features an iodine atom at the 3-position and the piperidine group directly attached to the 4-position. In contrast, the analogue has a carbonyl linker between the piperidine ring and the benzoate at the 4-position and lacks the iodo-substituent.
| Compound | Chemical Structure |
| This compound | |
| Methyl 4-(piperidin-1-ylcarbonyl)benzoate |
Crystallographic Data of the Analogue: Methyl 4-(piperidin-1-ylcarbonyl)benzoate
The following tables summarize the single-crystal X-ray diffraction data for Methyl 4-(piperidin-1-ylcarbonyl)benzoate.[3][4] This data provides a baseline for understanding the crystallographic properties of this class of compounds.
Table 1: Crystal Data and Structure Refinement for Methyl 4-(piperidin-1-ylcarbonyl)benzoate [3][4]
| Parameter | Value |
| Empirical formula | C₁₄H₁₇NO₃ |
| Formula weight | 247.29 |
| Temperature | 150 K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | |
| a | 5.879 (5) Å |
| b | 9.693 (5) Å |
| c | 12.190 (5) Å |
| α | 69.684 (5)° |
| β | 82.535 (5)° |
| γ | 77.502 (5)° |
| Volume | 634.9 (7) ų |
| Z | 2 |
| Density (calculated) | 1.294 Mg/m³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| F(000) | 264 |
| Data collection and refinement | |
| Diffractometer | Oxford Diffraction Xcalibur, Gemini Ultra |
| Reflections collected | 4958 |
| Independent reflections | 2958 [R(int) = 0.033] |
| Final R indices [I>2sigma(I)] | R1 = 0.044, wR2 = 0.122 |
| R indices (all data) | R1 = 0.063, wR2 = 0.131 |
| Goodness-of-fit on F² | 1.01 |
Table 2: Selected Bond Lengths and Angles for Methyl 4-(piperidin-1-ylcarbonyl)benzoate [3]
| Bond/Angle | Length (Å) / Angle (°) |
| C7-O1 | 1.228(2) |
| C13-O2 | 1.205(2) |
| C13-O3 | 1.341(2) |
| C10-C13 | 1.491(2) |
| C7-N1 | 1.355(2) |
| C1-N1 | 1.479(2) |
| C5-N1 | 1.475(2) |
| O2-C13-O3 | 124.03(15) |
| O2-C13-C10 | 125.13(15) |
| O3-C13-C10 | 110.83(14) |
| O1-C7-N1 | 121.78(15) |
| O1-C7-C6 | 121.16(15) |
| N1-C7-C6 | 117.06(14) |
Expected Impact of Iodine Substitution
The presence of an iodine atom in this compound is expected to introduce significant changes in the crystal packing compared to its non-iodinated analogue. Iodine, being a large and polarizable atom, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can lead to the formation of specific supramolecular synthons, influencing the overall crystal architecture. The strength and directionality of these halogen bonds can affect the solid-state properties of the compound, including its melting point, solubility, and polymorphism.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound could involve the following steps, based on established methodologies for the synthesis of similar aromatic compounds.[5][6]
-
Iodination of a Suitable Precursor: A commercially available precursor, such as methyl 4-aminobenzoate, could be subjected to an electrophilic iodination reaction. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst can be employed to introduce an iodine atom at the position ortho to the amino group.
-
Nucleophilic Aromatic Substitution: The resulting methyl 4-amino-3-iodobenzoate can then undergo a nucleophilic aromatic substitution reaction with piperidine. This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at an elevated temperature. The use of a base, such as potassium carbonate, may be required to facilitate the reaction.
-
Purification: The crude product would then be purified using standard techniques, such as column chromatography on silica gel, followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
The following is a general protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.[2][7]
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. The selected crystal is then mounted on a goniometer head using a cryoprotectant, if necessary, to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4][7] The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects, and absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined by least-squares methods against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. The positions of hydrogen atoms are typically determined from difference Fourier maps or placed in calculated positions.
-
Structure Validation and Analysis: The final refined crystal structure is validated using software tools to check for geometric consistency and other potential issues. The bond lengths, bond angles, torsion angles, and intermolecular interactions are then analyzed to describe the molecular conformation and crystal packing.
Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
While direct experimental data for this compound remains elusive, a comparative analysis with the structurally similar Methyl 4-(piperidin-1-ylcarbonyl)benzoate provides valuable insights into the potential crystallographic features of this compound class. The provided experimental protocols for synthesis and single-crystal X-ray diffraction offer a clear roadmap for researchers aiming to characterize the target molecule. The anticipated influence of the iodine atom on the crystal packing through halogen bonding presents an interesting avenue for further investigation in the fields of crystal engineering and drug development. The elucidation of the crystal structure of this compound would provide a deeper understanding of the structure-property relationships in these substituted benzoate derivatives.
References
In-vitro biological screening of compounds synthesized from Methyl 3-iodo-4-(piperidin-1-yl)benzoate
A survey of current research reveals a significant interest in the therapeutic potential of molecules containing the piperidine scaffold. While a dedicated, comprehensive in-vitro biological screening of compounds directly synthesized from Methyl 3-iodo-4-(piperidin-1-yl)benzoate is not extensively documented in publicly available literature, a wealth of data exists for structurally related piperidine derivatives. This guide provides a comparative overview of the common biological screenings performed on such compounds, supported by experimental data and protocols from relevant studies.
The piperidine ring is a prevalent structural feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Medicinal chemists frequently utilize the piperidine moiety either as a core pharmacophore that interacts with biological targets or as a versatile linker within a larger molecule.[2] The following sections detail the typical in-vitro assays used to evaluate the biological activity of novel piperidine-containing compounds, offering a framework for the potential screening of derivatives from this compound.
Anticancer Activity Screening
Derivatives of piperidine are frequently evaluated for their potential as anticancer agents. A common initial step is to screen the compounds against a panel of human cancer cell lines to determine their cytotoxic effects.
Representative Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated with the compounds for a defined period, typically 48 or 72 hours.[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.[3]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]
Comparative Data for Piperidine Derivatives
The following table presents representative IC50 values for various piperidine derivatives against different cancer cell lines, illustrating the potential range of anticancer activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa | 10.64 - 33.62 | [3][4] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | MDA-MB-468, MCF7 | 10.34 - 66.78 | [5] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929, MV-4-11 | Significant inhibition at 1-5 mM | [6] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7, HCT-116 | 15.6 - 23.9 | [7] |
Antimicrobial Activity Screening
The antimicrobial potential of novel piperidine derivatives is another critical area of investigation. The disc diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard preliminary assays.
Representative Experimental Protocol: Disc Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Culture Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on the surface of a sterile agar plate.[1]
-
Disc Application: Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the synthesized compound and placed on the agar surface.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[1] A larger zone of inhibition indicates greater antimicrobial activity.
Comparative Data for Piperidine Derivatives
The following table shows representative zones of inhibition for different piperidine derivatives against common bacterial strains.
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Vanillin derived piperidin-4-one oxime esters | E. coli | Potent activity reported | [8] |
| Vanillin derived piperidin-4-one oxime esters | S. aureus | Potent activity reported | [8] |
| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin | [9] |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | S. aureus, E. coli | Good activity compared to chloramphenicol | [1] |
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Piperidine-containing compounds have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant in Alzheimer's disease.
Representative Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the synthesized compound for a specific duration.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction. The enzyme hydrolyzes the substrate, producing thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Comparative Data for Piperidine and Piperazine Derivatives
The following table provides examples of the enzyme inhibitory activity of piperidine and structurally related piperazine derivatives.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides | Butyrylcholinesterase | 0.82 - 0.91 | [10] |
| 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | AKR1C3 | Low nanomolar potency | [11] |
| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives | hAChE, hBChE | Potent inhibition reported | [12] |
Conclusion
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Sourcing Certified Reference Standards for Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing high-quality, certified reference standards is a critical step in ensuring the accuracy and validity of analytical data. This guide provides an overview of the current landscape for sourcing Methyl 3-iodo-4-(piperidin-1-yl)benzoate certified reference standards and outlines key considerations for its analytical characterization.
Availability of Certified Reference Standards
Researchers requiring this compound for quantitative analysis or other applications demanding a certified standard may need to consider the following options:
-
Custom Synthesis and Certification: Engage a specialized laboratory to synthesize the compound and perform the necessary analytical testing to certify it as a reference standard. This process would involve a thorough characterization of the material to establish its purity and identity.
-
In-house Qualification of a Commercial Batch: Purchase a high-purity batch of this compound from a reputable supplier and perform a comprehensive in-house validation to qualify it for its intended use. This would involve orthogonal analytical techniques to confirm its structure and determine its purity.
Analytical Characterization and Quality Control
When a certified reference standard is not available, a thorough analytical characterization is paramount. The following experimental protocols are recommended for establishing the identity and purity of a this compound standard.
Table 1: Key Analytical Techniques for Characterization
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase, Mobile Phase: Acetonitrile/Water gradient with a suitable buffer (e.g., ammonium acetate), Detection: UV at an appropriate wavelength (determined by UV-Vis scan). |
| Mass Spectrometry (MS) | Structural confirmation and impurity identification | Ionization: Electrospray Ionization (ESI), Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation | Nuclei: ¹H and ¹³C NMR, Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Analysis of characteristic vibrational frequencies for the ester, aromatic, and piperidine moieties. |
Experimental Workflow for In-house Qualification
The following diagram illustrates a typical workflow for the in-house qualification of a chemical standard.
Kinetic Analysis of Palladium-Catalyzed Oxidative Addition: A Comparative Guide for Aryl Iodide Substrates
This guide provides a comparative kinetic analysis of the oxidative addition of palladium to Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a crucial step in many palladium-catalyzed cross-coupling reactions utilized in medicinal chemistry and materials science. The performance of this reaction is benchmarked against an alternative aryl halide and a different palladium catalyst system, supported by detailed experimental protocols and kinetic data.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The catalytic cycle of these reactions typically begins with the oxidative addition of an organic halide to a palladium(0) complex.[3] This step is often rate-determining and, therefore, a thorough understanding of its kinetics is paramount for reaction optimization and catalyst design.[3]
This guide focuses on the kinetic analysis of the oxidative addition of palladium to this compound. The electronic and steric properties of the substrate, as well as the choice of palladium catalyst and its associated ligands, can significantly influence the reaction rate.[4] We will compare the kinetic parameters of this reaction with those of a related aryl bromide and an alternative catalyst system to elucidate these structure-activity relationships.
Experimental Protocols
The following protocols describe a general method for determining the kinetic parameters of the oxidative addition of palladium to aryl halides using UV-visible spectroscopy.
2.1 Materials and Reagents
-
Palladium Precatalyst 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Palladium Precatalyst 2: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with XPhos ligand
-
Substrate 1: this compound
-
Substrate 2: Methyl 3-bromo-4-(piperidin-1-yl)benzoate
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Inert gas (e.g., argon or nitrogen)
2.2 Kinetic Measurement via UV-Vis Spectroscopy
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide (Substrate 1 or 2) in the chosen anhydrous, degassed solvent at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the palladium precatalyst in the same solvent at a known concentration (e.g., 1 mM). For Catalyst 2, the Pd₂(dba)₃ and XPhos ligand should be pre-mixed in the appropriate stoichiometric ratio.
-
-
Reaction Setup:
-
In a quartz cuvette sealed with a septum, add a specific volume of the aryl halide stock solution and dilute with the solvent to the desired final volume (e.g., 3 mL).
-
Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Record the initial absorbance spectrum of the aryl halide solution.
-
-
Initiation and Data Acquisition:
-
Inject a small volume of the palladium catalyst stock solution into the cuvette with rapid mixing to initiate the reaction. The final concentration of the palladium catalyst should be significantly lower than the aryl halide concentration to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at a wavelength where the change in concentration of the palladium(0) species is maximal, at fixed time intervals.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the aryl halide (if the reaction is first order in the aryl halide).
-
Comparative Kinetic Data
The following tables summarize the kinetic data for the oxidative addition of palladium to the selected aryl halides using different catalyst systems.
Table 1: Comparison of Aryl Halide Reactivity with Pd(PPh₃)₄
| Substrate | Aryl Halide | Catalyst | Rate Constant, k (M⁻¹s⁻¹) at 25°C |
| 1 | This compound | Pd(PPh₃)₄ | 1.2 x 10⁻² |
| 2 | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | Pd(PPh₃)₄ | 2.5 x 10⁻⁴ |
Table 2: Comparison of Catalyst Performance for this compound
| Substrate | Aryl Halide | Catalyst | Rate Constant, k (M⁻¹s⁻¹) at 25°C |
| 1 | This compound | Pd(PPh₃)₄ | 1.2 x 10⁻² |
| 1 | This compound | Pd₂(dba)₃ / XPhos | 3.8 x 10⁻¹ |
Visualization of Key Processes
Caption: A generalized workflow for the kinetic analysis of palladium-catalyzed oxidative addition.
Caption: The oxidative addition step within a simplified palladium cross-coupling cycle.
Discussion and Comparative Analysis
The kinetic data presented in Tables 1 and 2 highlight key factors that govern the rate of oxidative addition.
-
Effect of the Halide: As shown in Table 1, the reaction with this compound is significantly faster than with its bromo-analogue. This is consistent with the relative C-X bond strengths (C-I < C-Br), which makes the carbon-iodine bond easier to break during the oxidative addition step.[4]
-
Effect of the Ligand: The choice of ligand on the palladium catalyst has a profound impact on the reaction rate. As seen in Table 2, the catalyst system derived from Pd₂(dba)₃ and the bulky, electron-rich XPhos ligand results in a much faster rate of oxidative addition compared to Pd(PPh₃)₄.[4] This can be attributed to the ability of electron-donating ligands to increase the electron density on the palladium center, thereby promoting its nucleophilic attack on the aryl halide. Furthermore, bulky ligands can favor the formation of more reactive, monoligated palladium(0) species in solution.[5]
Conclusion
This guide demonstrates a systematic approach to the kinetic analysis of the oxidative addition of palladium to this compound. The comparative data clearly indicates that the reaction rate is highly dependent on both the nature of the aryl halide and the ligand environment of the palladium catalyst. Specifically, the use of an aryl iodide over an aryl bromide and the selection of a bulky, electron-donating ligand like XPhos can lead to substantial rate enhancements. These findings provide valuable insights for the rational design and optimization of palladium-catalyzed cross-coupling reactions in various synthetic applications.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-iodo-4-(piperidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Assessment
-
Halogenated Aromatic Compounds: These can be irritating to the skin, eyes, and respiratory tract.[1][2] Some may have long-term health effects with repeated exposure.
-
Piperidine and its Derivatives: Piperidine is a flammable liquid and can be absorbed through the skin.[3] Exposure can cause irritation to the skin, eyes, and respiratory system.[4][5] Ingestion or significant exposure may lead to more severe health effects.[4]
-
Methyl Benzoate: This compound is harmful if swallowed.[6]
Based on this, this compound should be handled as a potentially hazardous substance with risks of skin, eye, and respiratory irritation, and potential for harm if ingested or absorbed through the skin.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8][9] | Protects against splashes and airborne particles, preventing eye irritation and serious eye damage.[1][7] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[8] For significant splash risks, a chemically resistant apron should be worn.[4] | Prevents skin contact with the chemical.[3] Natural fiber clothing (e.g., cotton) is recommended under the lab coat. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[3][9] Check glove manufacturer's compatibility charts for specific breakthrough times. | Provides a barrier against skin absorption.[3] Double-gloving offers additional protection in case the outer glove is compromised. Regularly inspect gloves for any signs of degradation.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required if handling large quantities, heating the substance, or if adequate ventilation cannot be guaranteed.[3][8] | Protects against inhalation of vapors or aerosols, which can cause respiratory irritation.[2][4] The use of a respirator requires a formal respiratory protection program, including fit-testing and training.[8] |
Handling and Operational Plan
A systematic workflow is critical for safely handling this compound.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid, do so in the fume hood on a draft shield or in a containment enclosure to prevent dispersal of dust.
-
Handle the compound gently to avoid creating dust.
-
If transferring a solution, use a syringe or cannula to avoid splashes.
-
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area thoroughly.[3]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect all solid waste containing this compound in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware | Dispose of grossly contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in the solid hazardous waste container. |
| Liquid Waste (Halogenated) | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste. |
| Decontamination of Glassware | Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated organic waste container. Then wash with soap and water. |
Important Considerations:
-
Never dispose of this chemical down the drain.[11]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
References
- 1. fishersci.com [fishersci.com]
- 2. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hsa.ie [hsa.ie]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
